molecular formula C9H6O4 B077226 4-Methoxyisobenzofuran-1,3-dione CAS No. 14963-96-3

4-Methoxyisobenzofuran-1,3-dione

Cat. No.: B077226
CAS No.: 14963-96-3
M. Wt: 178.14 g/mol
InChI Key: KRKJKLCCCGDNCY-UHFFFAOYSA-N
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Description

4-Methoxyisobenzofuran-1,3-dione (CAS 14963-96-3) is a high-purity chemical compound with the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. It is also known by its synonyms, 4-methoxy-2-benzofuran-1,3-dione and 4-methoxyisobenzofuran-1,3-quinone . A significant area of its application is in green chemistry, where it has been synthesized from agro-waste-derived Cashew Nut Shell Liquid (CNSL), highlighting its potential as a fine chemical sourced from renewable materials . Researchers should handle this material with appropriate precautions. It is associated with the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKJKLCCCGDNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303027
Record name 3-methoxyphthalic anhydride
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14963-96-3
Record name 14963-96-3
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Record name 4-methoxy-1,3-dihydro-2-benzofuran-1,3-dione
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-Methoxyisobenzofuran-1,3-dione. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related compounds and predicted data to offer a broader understanding of its characteristics.

Chemical Properties

PropertyValueSource
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.14 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
CAS Number 14963-96-3[1]
InChI Key KRKJKLCCCGDNCY-UHFFFAOYSA-N[1]

Synthesis

Experimental Protocol: Dehydration of 3-Methoxyphthalic Acid

The synthesis of this compound is analogous to the preparation of other phthalic anhydrides, which commonly involves the dehydration of the corresponding dicarboxylic acid. In this case, the precursor is 3-methoxyphthalic acid. A general method, adapted from the synthesis of a similar compound, involves heating the diacid with a dehydrating agent.

Materials:

  • 3-Methoxyphthalic acid

  • Acetic anhydride or another suitable dehydrating agent (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphthalic acid.

  • Add an excess of acetic anhydride to the flask.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.

  • The resulting solid residue is the crude this compound.

  • Purification can be achieved by recrystallization from an appropriate solvent, such as a mixture of toluene and hexane.

Synthesis Workflow Diagram

The logical workflow for the synthesis and purification of this compound is illustrated below.

Synthesis_Workflow Start Start: 3-Methoxyphthalic Acid Dehydration Dehydration with Acetic Anhydride Start->Dehydration Cooling Cooling to Room Temperature Dehydration->Cooling Evaporation Removal of Excess Reagents (in vacuo) Cooling->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product End End Pure_Product->End

Synthesis and Purification Workflow

Spectroscopic Data (Predicted and Analogous Compounds)

Direct experimental spectroscopic data for this compound is scarce. The following sections provide predicted data and information from analogous compounds to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing anhydride group and the electron-donating methoxy group.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbons of the anhydride will appear significantly downfield. The aromatic carbons will have chemical shifts determined by their position relative to the methoxy and anhydride functionalities.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (anhydride, symmetric stretch)1850 - 1800
C=O (anhydride, asymmetric stretch)1790 - 1740
C-O-C (anhydride)1300 - 1200
C-O-C (ether)1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric)
Aromatic C=C1600 - 1450
Aromatic C-H3100 - 3000
Aliphatic C-H (methoxy)2950 - 2850
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak ([M]⁺) at m/z 178.[2] Common fragmentation pathways for phthalic anhydrides involve the loss of CO and CO₂.

Predicted Fragmentation:

  • [M]⁺: m/z 178

  • [M - CO]⁺: m/z 150

  • [M - CO - CO]⁺ or [M - CO₂]⁺: m/z 122 or m/z 134

The fragmentation pattern can provide valuable information for structural elucidation.

Reactivity and Potential Applications in Drug Development

Phthalic anhydrides are versatile reagents in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, making it a useful precursor for the synthesis of a variety of derivatives.

Reaction with Amines

This compound is expected to react readily with primary and secondary amines to form the corresponding phthalmic acids, which can then be cyclized to form phthalimides upon heating. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.

Amine_Reaction Anhydride 4-Methoxyisobenzofuran- 1,3-dione Nucleophilic_Attack Nucleophilic Attack Anhydride->Nucleophilic_Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Nucleophilic_Attack Intermediate Phthalmic Acid Intermediate Nucleophilic_Attack->Intermediate Cyclization Dehydration/ Cyclization (Heat) Intermediate->Cyclization Phthalimide N-Substituted Phthalimide Cyclization->Phthalimide

Reaction of this compound with Amines
Relevance in Drug Development

Isobenzofuranone derivatives have shown a range of biological activities, including antiproliferative and antimicrobial effects, making them interesting scaffolds for drug discovery.[3] The reactivity of this compound allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications. The methoxy group can also be a site for further chemical modification to modulate the biological activity and pharmacokinetic properties of the resulting compounds. For instance, the core structure could be incorporated into novel kinase inhibitors or as ligands for various biological targets.[3]

Conclusion

This compound is a valuable chemical intermediate with potential for a variety of synthetic transformations. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted based on the chemistry of related phthalic anhydrides. Further research to fully characterize this compound would be beneficial for its application in materials science and drug discovery.

References

4-Methoxyisobenzofuran-1,3-dione: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14963-96-3 Synonyms: 3-Methoxyphthalic Anhydride, 4-Methoxy-1,3-isobenzofurandione

Disclaimer: This document provides a comprehensive overview of the chemical properties and potential applications of 4-Methoxyisobenzofuran-1,3-dione. As of the latest literature review, specific biological activity, in-depth mechanistic studies, and detailed in vivo data for this particular compound are not extensively documented in publicly accessible scientific literature. The information regarding biological effects and experimental protocols is therefore presented as a prospective guide for researchers, based on the activities of structurally related isobenzofuranone and benzofuran derivatives.

Core Chemical and Physical Properties

This compound is a substituted derivative of phthalic anhydride. Its core structure, an isobenzofuran-1,3-dione, is a reactive chemical intermediate. The physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₆O₄[1][2]
Molecular Weight 178.14 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥95%[3]
InChI Key KRKJKLCCCGDNCY-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC=CC2=C1C(=O)OC2=O

Chemical Reactivity and Synthetic Applications

The primary reactivity of this compound is centered on the carboxylic anhydride functional group. This group is susceptible to nucleophilic attack, making the compound a valuable precursor in organic synthesis for introducing the 3-methoxyphthaloyl moiety.

Key reactions include:

  • Ring-opening reactions: With alcohols and amines to form the corresponding mono-ester/mono-amide carboxylic acids.

  • Imide formation: Reaction with primary amines, often at elevated temperatures, leads to the formation of phthalimide derivatives. This reaction is fundamental in the synthesis of various complex molecules.

  • Friedel-Crafts acylation: The anhydride can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Its utility as a synthetic building block is established, for instance, as a precursor in synthetic routes toward complex molecules like Apremilast, although it should be noted that commercially used routes may employ different derivatives.

G cluster_start Starting Material cluster_reagents Reactants cluster_products Potential Products A This compound E Phthalimide Derivative A->E Heat F Mono-ester Carboxylic Acid A->F G Keto-acid via Friedel-Crafts Acylation A->G Lewis Acid B Primary Amine (R-NH2) B->E C Alcohol (R-OH) C->F D Aromatic Compound D->G

Caption: Synthetic utility of this compound.

Prospective Biological and Pharmacological Profile

While direct biological data for this compound is scarce, the broader families of isobenzofuranone and benzofuran derivatives are known to possess significant and diverse biological activities. These activities provide a strong rationale for investigating the potential of the title compound in various therapeutic areas.

Anticancer Potential: Structurally related benzofuran-4,5-diones have been identified as novel, selective inhibitors of human peptide deformylase (HsPDF), an enzyme implicated in cancer cell proliferation.[4][5] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines.[4] Furthermore, various other isobenzofuranone derivatives have shown antiproliferative effects, suggesting that the core scaffold is amenable to developing new anticancer agents.

Enzyme Inhibition: Beyond HsPDF, the isobenzofuranone scaffold is present in molecules that inhibit other key enzymes. For example, certain derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, and TREK-1, a potassium channel implicated in neuroprotection.[6][7] This suggests potential applications in dermatology and neurology.

Antimicrobial Activity: Several studies have reported on the antimicrobial properties of isobenzofuranone derivatives, with activity against various pathogenic bacteria and fungi.[8] The ability to synthesize a variety of derivatives allows for the tuning of their antimicrobial spectrum and potency.

Compound ClassBiological ActivityPotential Therapeutic Area
Benzofuran-4,5-diones Inhibition of human peptide deformylase (HsPDF)[4][5]Oncology
Isobenzofuran-1(3H)-ones Tyrosinase Inhibition[6]Dermatology
Isobenzofuran-1(3H)-ones TREK-1 Channel Inhibition[7]Neurology (e.g., Ischemic Stroke)
General Isobenzofuranones Antimicrobial (Antibacterial, Antifungal)[8]Infectious Diseases
General Isobenzofuranones Cytotoxicity against cancer cell linesOncology

Experimental Protocols for Biological Evaluation

For researchers and drug development professionals interested in evaluating the biological activity of this compound, the following generalized protocols for common assays are provided as a starting point.

Protocol 1: General Enzyme Inhibition Assay (e.g., Kinase, Hydrolase)
  • Reagents and Materials:

    • Purified target enzyme.

    • Specific substrate for the enzyme (e.g., fluorescent or chromogenic).

    • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

    • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).

    • Positive control inhibitor.

    • 96-well or 384-well microplates (black or clear, depending on the detection method).

    • Microplate reader.

  • Methodology:

    • Prepare serial dilutions of the test compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

    • In the microplate, add the assay buffer, the diluted test compound (or positive control, or DMSO for negative control), and the enzyme solution.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the signal (fluorescence or absorbance) at regular intervals or at a single endpoint using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or Resazurin-based)
  • Reagents and Materials:

    • Human cancer cell line(s) of interest (e.g., MCF-7, A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • This compound (prepared as a sterile stock solution in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution.

    • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • Microplate reader.

  • Methodology:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Prepare serial dilutions of the test compound in the complete culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, add the solubilization buffer to dissolve the crystals.

    • For Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

    • Read the absorbance (for MTT, ~570 nm) or fluorescence (for resazurin, ~560 nm Ex / 590 nm Em) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Proposed Workflow for Bioactivity Investigation

The exploration of a novel compound's therapeutic potential follows a structured, multi-stage process. The diagram below outlines a logical workflow for the investigation of this compound, starting from its synthesis and moving towards preclinical evaluation.

G A Synthesis & Purification of this compound B High-Throughput Screening (HTS) (e.g., Panel of Enzyme Assays, Phenotypic Screens) A->B C Hit Identification (Primary Activity Confirmed) B->C Data Analysis D Dose-Response & IC50 Determination (Cytotoxicity & Target-Based Assays) C->D E Lead Generation (Structure-Activity Relationship Studies) D->E Iterative Synthesis F Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) E->F G In Vivo Efficacy & Toxicology Studies (Animal Models) F->G H Preclinical Candidate Selection G->H Safety & Efficacy Data

Caption: Workflow for investigating a novel chemical entity.

Conclusion

This compound is a well-characterized chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. While its own biological profile remains to be elucidated, the extensive and varied activities of related benzofuran and isobenzofuranone compounds, particularly in oncology and as enzyme inhibitors, strongly suggest that it is a promising candidate for biological screening and drug discovery programs. The protocols and workflows outlined in this guide provide a foundational framework for researchers to begin exploring the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisobenzofuran-1,3-dione, also known as 3-methoxyphthalic anhydride, is an aromatic organic compound belonging to the class of substituted isobenzofuranones. Its structure, featuring a fused benzene and furanone ring system with a methoxy substituent, makes it a molecule of interest in organic synthesis and medicinal chemistry. The anhydride functional group provides a reactive site for nucleophilic attack, rendering it a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active agents. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity, based on available chemical literature and data from analogous compounds.

Molecular Structure and Properties

This compound is a solid at room temperature with the molecular formula C₉H₆O₄ and a molecular weight of approximately 178.14 g/mol .[1][2][3][4]

Structural Data
IdentifierValue
IUPAC Name 4-methoxy-2-benzofuran-1,3-dione[1]
CAS Number 14963-96-3[1][3][4]
Molecular Formula C₉H₆O₄[1][2][3][4]
Molecular Weight 178.14 g/mol [2][4]
Canonical SMILES COC1=CC=CC2=C1C(=O)OC2=O[1]
InChI InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3[1]
InChI Key KRKJKLCCCGDNCY-UHFFFAOYSA-N[1][2]
Predicted Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-8.0m2HAromatic Protons
~7.6-7.7m1HAromatic Proton
~4.0s3HMethoxy Protons (-OCH₃)

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~165Carbonyl Carbon (C=O)
~163Carbonyl Carbon (C=O)
~155Aromatic Carbon (-C-OCH₃)
~135-140Aromatic Quaternary Carbons
~120-130Aromatic CH Carbons
~56Methoxy Carbon (-OCH₃)

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1850-1800StrongAsymmetric C=O Stretch (Anhydride)
~1780-1740StrongSymmetric C=O Stretch (Anhydride)
~1600, ~1480MediumAromatic C=C Stretch
~1280-1200StrongC-O-C Stretch (Anhydride)
~1050MediumC-O Stretch (Methoxy)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (Methoxy)

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
178[M]⁺ (Molecular Ion)
150[M - CO]⁺
134[M - CO₂]⁺ or [M - O=C=O]⁺
106[M - CO - CO₂]⁺
78[C₆H₄O]⁺

Synthesis

The primary route for the synthesis of this compound is through the intramolecular dehydration of 3-methoxyphthalic acid. This precursor can be synthesized via several methods, including the Diels-Alder reaction.

Synthesis of 3-Methoxyphthalic Acid (Precursor)

A common method involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by aromatization and hydrolysis.

Experimental Protocol: Dehydration of 3-Methoxyphthalic Acid

The following is a representative experimental protocol for the synthesis of this compound based on established methods for analogous compounds.[5]

Materials:

  • 3-Methoxyphthalic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphthalic acid.

  • Add an excess of acetic anhydride to the flask to act as both a reagent and a solvent.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture as a catalyst.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product under vacuum.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Diene Diene Diels_Alder_Adduct Diels_Alder_Adduct Diene->Diels_Alder_Adduct Diels-Alder Dienophile Dienophile Dienophile->Diels_Alder_Adduct 3_Methoxyphthalic_Acid 3_Methoxyphthalic_Acid Diels_Alder_Adduct->3_Methoxyphthalic_Acid Aromatization & Hydrolysis 4_Methoxyisobenzofuran_1_3_dione 4_Methoxyisobenzofuran_1_3_dione 3_Methoxyphthalic_Acid->4_Methoxyisobenzofuran_1_3_dione Dehydration (e.g., Ac₂O, H⁺)

Synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the anhydride functional group, which is a good electrophile. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reactivity
  • Hydrolysis: Reacts with water to open the anhydride ring and form 3-methoxyphthalic acid.

  • Alcoholysis: Reacts with alcohols to form the corresponding mono-ester of 3-methoxyphthalic acid.

  • Aminolysis: Reacts with primary and secondary amines to form the corresponding amides. This reaction is particularly useful for introducing the 3-methoxyphthaloyl moiety into other molecules.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products Anhydride This compound (Electrophile) Diacid 3-Methoxyphthalic Acid Anhydride->Diacid Hydrolysis Monoester Mono-ester Anhydride->Monoester Alcoholysis Amide Amide Anhydride->Amide Aminolysis Water Water Water->Diacid Alcohol Alcohol Alcohol->Monoester Amine Amine Amine->Amide

General reactivity of this compound with nucleophiles.
Potential Biological Activity

While no specific biological activities or signaling pathways have been definitively reported for this compound, the broader class of isobenzofuranones has been investigated for various pharmacological properties. For instance, some derivatives have shown potential as antimicrobial and anticancer agents. The methoxy substituent on the aromatic ring can influence the electronic properties and lipophilicity of the molecule, which in turn may modulate its biological activity. Further research is required to explore the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. While detailed experimental data is not extensively available in public literature, its properties and reactivity can be reliably predicted from its structural features and comparison with analogous compounds. Its synthesis via the dehydration of 3-methoxyphthalic acid provides a straightforward route to this molecule. The electrophilic nature of the anhydride group makes it a useful building block for the construction of more complex chemical entities, warranting further investigation into its potential applications in materials science and drug discovery.

References

Spectroscopic Profile of 4-Methoxyisobenzofuran-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxyisobenzofuran-1,3-dione (also known as 4-methoxyphthalic anhydride). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents key physical and chemical properties, alongside a detailed analysis of a structurally analogous compound, 4-methylisobenzofuran-1,3-dione, to offer valuable comparative insights. General experimental protocols for the primary spectroscopic techniques are also detailed.

Compound Identification

PropertyValueReference
Chemical Name This compound
Synonym 4-Methoxyphthalic anhydride
CAS Number 14963-96-3[1]
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.143 g/mol [1]
InChI InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3[2]
InChIKey KRKJKLCCCGDNCY-UHFFFAOYSA-N[1][2]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Methylisobenzofuran-1,3-dione

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Data not availableData not available
Infrared (IR) Spectroscopy of 4-Methylisobenzofuran-1,3-dione
Wavenumber (cm⁻¹)IntensityAssignment
Data not available-C=O stretching (anhydride)
Data not available-C=O stretching (anhydride)
Data not available-C-O-C stretching (anhydride)
Data not available-C-H stretching (aromatic)
Data not available-C-H stretching (methyl)
Mass Spectrometry (MS) of 4-Methylisobenzofuran-1,3-dione
m/z RatioRelative Intensity (%)Assignment
Data not available-[M]⁺
Data not available-Fragment ions

Predicted mass spectrometry data for this compound suggests the following adducts: [M+H]⁺ at m/z 179.03389 and [M+Na]⁺ at m/z 201.01583.[2]

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument software will automatically subtract the background.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

  • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximal signal intensity.

  • Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

Data Acquisition (EI):

  • Introduce a small amount of the solid sample, typically via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source.

  • Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Scan the resulting ions across a specified m/z range.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques are employed to elucidate the structure of a molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_structure Structural Elucidation 4_Methoxyisobenzofuran_1_3_dione This compound NMR NMR Spectroscopy (¹H, ¹³C) 4_Methoxyisobenzofuran_1_3_dione->NMR IR IR Spectroscopy 4_Methoxyisobenzofuran_1_3_dione->IR MS Mass Spectrometry 4_Methoxyisobenzofuran_1_3_dione->MS NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR_info Functional Groups - C=O (anhydride) - C-O-C (ether, anhydride) IR->IR_info MS_info Molecular Weight - Elemental Formula - Fragmentation Pattern MS->MS_info Structure Final Structure Confirmation NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for structural elucidation using spectroscopy.

References

4-Methoxyisobenzofuran-1,3-dione: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxyisobenzofuran-1,3-dione, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. Furthermore, it presents expected solubility and stability profiles based on the chemical properties of analogous compounds, namely cyclic anhydrides and ethers. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively handle and utilize this compound in their work.

Introduction

This compound is a solid, cyclic dicarboxylic anhydride with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol . Its chemical structure, featuring both an anhydride and a methoxy-substituted aromatic ring, dictates its reactivity and physical properties. Understanding its solubility in various solvents and its stability under different environmental conditions is paramount for its successful application in synthesis, purification, and formulation. This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of these properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₆O₄CymitQuimica[1]
Molecular Weight178.143 g/mol CymitQuimica[1]
AppearanceSolidCymitQuimica[1]
PurityTypically ≥98%CymitQuimica[1]

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble to Very SolubleThe polar anhydride and ether groups can interact favorably with these solvents.
Chlorinated Dichloromethane, ChloroformSolubleGood general solvents for many organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately SolubleStructural similarity (ether linkage).
Alcohols Methanol, EthanolSparingly Soluble with potential for reactionThe anhydride group is susceptible to nucleophilic attack by alcohols, leading to ring-opening and formation of the corresponding ester-acid. This is a reactivity concern rather than a simple dissolution.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Aqueous WaterInsoluble with HydrolysisAs a cyclic anhydride, it is expected to be practically insoluble in water and will undergo hydrolysis to the corresponding dicarboxylic acid.
Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound in various solvents is crucial for obtaining reliable and reproducible data.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze a known volume of the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer, to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24h at 25°C) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Analyze supernatant (e.g., HPLC, UV-Vis) C->D E Calculate and report solubility (mg/mL or mol/L) D->E

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is a critical parameter, particularly its susceptibility to hydrolysis and thermal degradation. The anhydride moiety is the most reactive part of the molecule.

Hydrolytic Stability

Cyclic anhydrides readily undergo hydrolysis to form the corresponding dicarboxylic acids. The rate of this reaction is dependent on pH and temperature.

Table 2: Predicted Hydrolytic Stability of this compound

ConditionPredicted StabilityDegradation Product
Acidic (pH < 4) Relatively StableSlow hydrolysis to 3-Methoxyphthalic acid.
Neutral (pH 6-8) UnstableHydrolysis to 3-Methoxyphthalic acid.
Basic (pH > 8) Very UnstableRapid hydrolysis to the dicarboxylate salt of 3-Methoxyphthalic acid.
Thermal Stability

The thermal stability of this compound is expected to be good in its solid state under anhydrous conditions. However, at elevated temperatures, particularly above its melting point, decomposition may occur.

Photostability

The presence of a chromophoric aromatic ring suggests potential sensitivity to light, especially UV radiation. Photostability studies are recommended to assess any light-induced degradation.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation pathways and products.

Methodology for Forced Degradation Study: [2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and sample at various time points.[2]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and sample at various time points.[2]

    • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Store at room temperature, protected from light, and sample at various time points.[2]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period and sample at intervals.[2]

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) and compare it to a dark control.[2]

  • Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_1 Forced Degradation Study Design Start This compound Stock Solution Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidative Stress (H₂O₂) Start->Oxidation Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photolytic Stress (Light Exposure) Start->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Overview of a forced degradation experimental design.

Conclusion

While direct, published quantitative data on the solubility and stability of this compound is scarce, this guide provides a robust framework for its characterization. Based on its chemical structure, it is predicted to be soluble in polar aprotic and chlorinated solvents, with limited solubility and potential reactivity in protic and nonpolar solvents. The anhydride functionality renders it susceptible to hydrolysis, particularly under neutral to basic conditions. The detailed experimental protocols provided herein will enable researchers to generate the necessary data to ensure the effective and reliable use of this compound in their research and development endeavors. It is strongly recommended that these experimental evaluations be conducted to confirm the predicted profiles before large-scale use.

References

An In-Depth Technical Guide to the Synthesis of 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxyisobenzofuran-1,3-dione, an important building block in organic synthesis, from its precursor, 3-methoxyphthalic acid. This document details the primary synthetic methodologies, including experimental protocols and characterization data, to assist researchers in the efficient and effective preparation of this valuable compound.

Introduction

This compound, also known as 3-methoxyphthalic anhydride, is a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. Its utility stems from the reactive anhydride functional group, which readily participates in reactions such as esterifications, amidations, and Friedel-Crafts acylations, providing a versatile platform for the introduction of the methoxy-substituted phthaloyl moiety. The primary and most direct route to this compound is through the intramolecular dehydration of 3-methoxyphthalic acid. This guide will focus on two principal methods for achieving this transformation: chemical dehydration using acetic anhydride and thermal dehydration.

Synthetic Methodologies

The conversion of 3-methoxyphthalic acid to this compound is a cyclodehydration reaction. The selection of the appropriate method depends on factors such as scale, available equipment, and desired purity.

Chemical Dehydration with Acetic Anhydride

Acetic anhydride is a powerful and commonly used dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids. The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes intramolecular cyclization to yield the desired product and acetic acid as a byproduct. This method is generally high-yielding and proceeds under relatively mild conditions.

A well-established procedure for the analogous synthesis of 3-nitrophthalic anhydride from 3-nitrophthalic acid provides a robust template for this synthesis[1].

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound using acetic anhydride is provided below, adapted from established procedures for similar phthalic acid derivatives[1].

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxyphthalic acid and a molar excess of acetic anhydride (typically 2-3 equivalents).

  • Heating: Heat the mixture to a gentle boil. The 3-methoxyphthalic acid will gradually dissolve as the reaction progresses. Continue heating for an additional 10-15 minutes after complete dissolution to ensure the reaction goes to completion.

  • Isolation of Crude Product: Carefully pour the hot reaction mixture into a porcelain dish and allow it to cool to room temperature. The product will crystallize into a solid mass.

  • Purification: Grind the crystalline mass in a mortar and pestle. Suspend the powder in a suitable solvent, such as alcohol-free ether, to wash away the excess acetic acid and any soluble impurities. Filter the solid product by suction filtration.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature (e.g., 100-110 °C) to remove any residual solvent.

Thermal Dehydration

Direct heating of 3-methoxyphthalic acid above its melting point can also effect the intramolecular dehydration to form the anhydride. This method avoids the use of additional reagents, simplifying the workup procedure. However, it may require higher temperatures and careful control to prevent decomposition.

Experimental Protocol:

  • Heating: Place 3-methoxyphthalic acid in a suitable flask equipped for distillation or sublimation. Heat the acid to its melting point and then gradually increase the temperature to initiate the dehydration, which is evidenced by the evolution of water vapor.

  • Product Collection: The this compound formed can be purified by sublimation under reduced pressure or by recrystallization from an appropriate solvent.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₆O₄
Molecular Weight178.14 g/mol
AppearanceSolid
Purity (Typical)≥98%

Table 2: Characterization Data of this compound

AnalysisData
¹H NMR Predicted shifts based on similar structures
¹³C NMR Predicted shifts based on similar structures
IR (Infrared) Characteristic anhydride C=O stretches expected around 1850 and 1770 cm⁻¹
Melting Point Data not currently available in cited literature

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of this compound.

Reaction Scheme

reaction_scheme cluster_reactants Reactant cluster_product Product reactant 3-Methoxyphthalic Acid product This compound reactant->product Dehydration (+ H₂O) experimental_workflow start Start reactants Combine 3-Methoxyphthalic Acid and Acetic Anhydride start->reactants heating Heat to Reflux reactants->heating cool_crystallize Cool to Room Temperature (Crystallization) heating->cool_crystallize grind Grind the Solid Product cool_crystallize->grind wash Wash with Solvent (e.g., Ether) grind->wash filter Suction Filtration wash->filter dry Dry the Product filter->dry end This compound dry->end

References

An In-depth Technical Guide to 4-methoxy-2-benzofuran-1,3-dione (3-Methoxyphthalic Anhydride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-2-benzofuran-1,3-dione, more commonly known as 3-methoxyphthalic anhydride, is a substituted derivative of phthalic anhydride. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. While direct biological applications and detailed signaling pathway involvements are not extensively documented in current literature, this guide summarizes the available information and provides context based on the reactivity of the anhydride functional group and the biological activities of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

4-methoxy-2-benzofuran-1,3-dione is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 4-methoxy-2-benzofuran-1,3-dioneN/A
Synonym 3-Methoxyphthalic anhydride[1][2]
CAS Number 4-methoxy-2-benzofuran-1,3-dione: 14963-96-3[1]
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.14 g/mol [1]
Appearance White solidGeneral knowledge
Melting Point 167-169 °C[1]

Spectroscopic Data:

Detailed experimental spectroscopic data for 4-methoxy-2-benzofuran-1,3-dione is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The methoxy protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons of the anhydride group (expected in the δ 160-170 ppm region), the aromatic carbons (in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at a lower field), and the methoxy carbon (around δ 55-60 ppm).

  • FT-IR: The infrared spectrum will be characterized by two strong carbonyl (C=O) stretching bands typical for an anhydride, usually found around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations from the anhydride and ether linkages, and C-H stretching and bending vibrations from the aromatic ring and the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 178). Common fragmentation patterns for phthalic anhydrides involve the loss of CO and CO₂. A published synthesis of 3-methoxyphthalic anhydride reported mass spectral data with major fragments at m/z 178, 150, 134, 133, 120, 105, 104, and 76.[1]

Synthesis

The primary synthetic route to 4-methoxy-2-benzofuran-1,3-dione (3-methoxyphthalic anhydride) reported in the literature is through a Diels-Alder reaction.

Diels-Alder Reaction Approach

A convenient synthesis involves the Diels-Alder reaction of a substituted diene with a dienophile, followed by subsequent transformation to the anhydride.[1][2]

Logical Workflow for Diels-Alder Synthesis:

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Dehydration 3-Methoxy-2-pyrone 3-Methoxy-2-pyrone Dimethyl 3-methoxyphthalate Dimethyl 3-methoxyphthalate 3-Methoxy-2-pyrone->Dimethyl 3-methoxyphthalate [1] Dimethyl acetylenedicarboxylate Dimethyl acetylenedicarboxylate Dimethyl acetylenedicarboxylate->Dimethyl 3-methoxyphthalate [1] Dimethyl 3-methoxyphthalate_2 Dimethyl 3-methoxyphthalate 3-Methoxyphthalic acid 3-Methoxyphthalic acid Dimethyl 3-methoxyphthalate_2->3-Methoxyphthalic acid Saponification 3-Methoxyphthalic acid_2 3-Methoxyphthalic acid 3-Methoxyphthalic anhydride 4-methoxy-2-benzofuran-1,3-dione 3-Methoxyphthalic acid_2->3-Methoxyphthalic anhydride

Caption: Diels-Alder synthesis of 4-methoxy-2-benzofuran-1,3-dione.

Experimental Protocol: (Based on Profitt et al., 1975)[1]

  • Preparation of Dimethyl 3-methoxyphthalate: A mixture of 3-methoxy-2-pyrone and dimethyl acetylenedicarboxylate is heated. The resulting Diels-Alder adduct undergoes a retro-Diels-Alder reaction to eliminate carbon dioxide and form dimethyl 3-methoxyphthalate.

  • Saponification: The dimethyl 3-methoxyphthalate is hydrolyzed to 3-methoxyphthalic acid using a base, such as sodium hydroxide, followed by acidification.

  • Dehydration: 3-Methoxyphthalic acid is then dehydrated to form 3-methoxyphthalic anhydride (4-methoxy-2-benzofuran-1,3-dione). This can be achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride.

Reactivity and Potential Applications

The reactivity of 4-methoxy-2-benzofuran-1,3-dione is dominated by the electrophilic nature of the anhydride functional group. It is susceptible to nucleophilic attack, leading to ring-opening.

General Reactivity with Nucleophiles:

G cluster_nucleophiles Nucleophiles cluster_products Products Anhydride 4-methoxy-2-benzofuran-1,3-dione Diacid 3-Methoxyphthalic acid Anhydride->Diacid Hydrolysis Monoester Mono-ester Anhydride->Monoester Alcoholysis Amide Phthalamic acid derivative Anhydride->Amide Aminolysis Water Water (H₂O) Alcohol Alcohol (R-OH) Amine Amine (R-NH₂)

Caption: General reactivity of anhydrides with common nucleophiles.

  • Hydrolysis: Reaction with water will open the anhydride ring to form the corresponding dicarboxylic acid, 3-methoxyphthalic acid.

  • Alcoholysis: Alcohols will react to form a mono-ester of 3-methoxyphthalic acid. This reaction is often used in the synthesis of plasticizers and polymers.

  • Aminolysis: Reaction with ammonia or primary/secondary amines will yield the corresponding phthalamic acid derivatives (a mono-amide, mono-carboxylic acid). This reactivity is fundamental in the synthesis of various nitrogen-containing compounds.

These reactions make 4-methoxy-2-benzofuran-1,3-dione a potentially useful building block in organic synthesis for introducing the 3-methoxyphthaloyl group into molecules.

Biological Activity and Drug Development Potential

There is a notable lack of specific studies on the biological activity of 4-methoxy-2-benzofuran-1,3-dione in the available scientific literature. However, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.

Furthermore, phthalic anhydride and its derivatives have been investigated for various biological effects. For instance, derivatives of phthalic anhydride have been explored as haptens to study immune responses and as precursors for compounds with potential therapeutic applications.

Given the reactivity of the anhydride group towards nucleophiles, particularly amino groups in proteins, it is plausible that 4-methoxy-2-benzofuran-1,3-dione could act as a covalent modifier of biological macromolecules. This mode of action is a strategy employed in the design of certain drugs. However, without specific experimental data, this remains speculative.

Future research could explore the following areas:

  • Screening for Biological Activity: Evaluating the compound against various cell lines (e.g., cancer, microbial) to identify any potential therapeutic effects.

  • Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes, particularly those with nucleophilic residues in their active sites.

  • Prodrug Design: Utilizing the anhydride as a reactive handle to be opened by specific physiological conditions or enzymes to release an active drug.

Conclusion

4-methoxy-2-benzofuran-1,3-dione, or 3-methoxyphthalic anhydride, is a readily synthesizable aromatic anhydride. While its direct biological applications are currently underexplored, its chemical reactivity makes it a valuable synthon for organic chemists. For drug development professionals, its potential as a covalent modifier or as a scaffold for new therapeutic agents remains an open area for investigation. This guide provides the foundational chemical knowledge necessary for initiating such exploratory studies. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound.

References

Physical and chemical characteristics of 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisobenzofuran-1,3-dione, also known as 3-methoxyphthalic anhydride, is a chemical compound of interest in various fields of chemical research and development. As a substituted isobenzofuran derivative, its unique structural features make it a valuable building block in organic synthesis and a potential candidate for biological investigation. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance.

Core Physical and Chemical Characteristics

This compound is a solid compound at room temperature.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference(s)
IUPAC Name 4-methoxy-2-benzofuran-1,3-dione
Synonyms 3-Methoxyphthalic anhydride
CAS Number 14963-96-3[1][2]
Molecular Formula C₉H₆O₄[1][2]
Molecular Weight 178.14 g/mol [1][2]
Physical State Solid[1]
Purity Typically ≥98%[1]

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the preparation of its precursor, 3-methoxyphthalic acid, followed by its cyclization to the anhydride.

Step 1: Synthesis of 3-Methoxyphthalic Acid (Precursor)

Another potential route is the nitration of phthalic anhydride, followed by separation of the 3-nitro and 4-nitro isomers, reduction of the nitro group to an amino group, diazotization, and subsequent hydrolysis to the hydroxyl group, followed by methylation. A detailed procedure for the nitration of phthalic anhydride to a mixture of 3- and 4-nitrophthalic acids is available.[3]

Conceptual Workflow for 3-Methoxyphthalic Acid Synthesis:

G Start Phthalic Anhydride Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Isomers Mixture of 3- and 4-Nitrophthalic Acids Nitration->Isomers Separation Isomer Separation Isomers->Separation Nitro_3 3-Nitrophthalic Acid Separation->Nitro_3 Desired Isomer Reduction Reduction (e.g., Fe/HCl) Nitro_3->Reduction Amino 3-Aminophthalic Acid Reduction->Amino Diazotization Diazotization (NaNO₂, HCl) Amino->Diazotization Hydrolysis Hydrolysis Diazotization->Hydrolysis Hydroxy 3-Hydroxyphthalic Acid Hydrolysis->Hydroxy Methylation Methylation (e.g., (CH₃)₂SO₄) Hydroxy->Methylation Final_Acid 3-Methoxyphthalic Acid Methylation->Final_Acid

Figure 1: Conceptual synthesis pathway for 3-methoxyphthalic acid.

Step 2: Cyclization to this compound

The final step involves the dehydration of 3-methoxyphthalic acid to form the anhydride ring. This is a standard reaction for the formation of cyclic anhydrides from their corresponding dicarboxylic acids. A common and effective method is heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.

Detailed Experimental Protocol (Adapted from the synthesis of 3-Nitrophthalic Anhydride[4]):

Materials:

  • 3-Methoxyphthalic acid

  • Acetic anhydride (99-100%)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Porcelain dish

  • Mortar and pestle

  • Suction filtration apparatus

  • Alcohol-free ether (for washing)

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, combine 1 mole equivalent of 3-methoxyphthalic acid with 2 mole equivalents of acetic anhydride.

  • Heat the mixture to a gentle boil using a heating mantle. Continue heating until the 3-methoxyphthalic acid is completely dissolved and then for an additional 10 minutes.

  • Caution: Perform the next step in a well-ventilated fume hood. Pour the hot mixture into a porcelain dish and allow it to cool to room temperature. A crystalline mass should form.

  • Grind the crystal mass thoroughly in a mortar and collect the solid by suction filtration.

  • Wash the crystals in the mortar with alcohol-free ether and filter again. Repeat the washing process.

  • Air-dry the product for a short time, then dry to a constant weight in an oven at a temperature below the melting point of the product (e.g., 105 °C).

Logical Workflow for the Cyclization Reaction:

G Start 3-Methoxyphthalic Acid Reaction Heat with Acetic Anhydride Start->Reaction Cooling Cooling and Crystallization Reaction->Cooling Purification Filtration and Washing with Ether Cooling->Purification Final_Product This compound Purification->Final_Product

Figure 2: Workflow for the synthesis of this compound.

Spectral Data

Spectroscopic Technique Expected Characteristics
¹H NMR Aromatic protons in the range of 7-8 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm.
¹³C NMR Carbonyl carbons of the anhydride group in the downfield region (around 160-170 ppm). Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon around 55-60 ppm.
Infrared (IR) Spectroscopy Characteristic strong C=O stretching vibrations for the anhydride group, typically appearing as two bands in the region of 1750-1850 cm⁻¹. C-O stretching vibrations for the ether and anhydride functionalities. Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (178.14 g/mol ). Fragmentation patterns may involve the loss of CO, CO₂, and the methoxy group.

Potential Biological Activity and Research Applications

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While there is a lack of specific studies on the biological effects of this compound, research on its isomer, 5-Methoxyisobenzofuran-1,3-dione, has shown promising results. Studies indicate that 5-Methoxyisobenzofuran-1,3-dione and its derivatives possess antimicrobial activity against various pathogenic bacteria and fungi. Furthermore, preliminary investigations suggest potential anticancer effects, with cytotoxic activity observed in certain cancer cell lines.

These findings suggest that this compound may also possess interesting biological properties worthy of investigation. Its role as a reactive intermediate makes it a candidate for the synthesis of more complex molecules with potential therapeutic applications. The anhydride functionality can readily react with nucleophiles such as amines and alcohols, allowing for the generation of a diverse library of derivatives for biological screening.

Potential Research Directions:

  • Antimicrobial and Antifungal Screening: Evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Investigation of its cytotoxic effects on various cancer cell lines and elucidation of its mechanism of action, including its potential to interfere with specific cell signaling pathways.

  • Enzyme Inhibition Studies: Screening against various enzymes to identify potential targets for therapeutic intervention.

Hypothetical Signaling Pathway Investigation Workflow:

G Compound This compound Cell_Culture Treat Cancer Cell Line (e.g., in vitro) Compound->Cell_Culture Viability Assess Cell Viability (e.g., MTT Assay) Cell_Culture->Viability Apoptosis Apoptosis Assays (e.g., Annexin V) Viability->Apoptosis If Viability Decreases Signaling Western Blot/PCR for Key Signaling Proteins Apoptosis->Signaling Pathway_ID Identify Affected Signaling Pathway Signaling->Pathway_ID

Figure 3: A general workflow for investigating the biological activity of the compound.

Conclusion

This compound is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has provided a summary of its known physical and chemical properties, a detailed, adaptable protocol for its synthesis, and an overview of its potential for biological investigation based on related structures. Further research is warranted to fully elucidate its physical constants, spectral characteristics, and biological activity profile, which may open new avenues for its application in drug discovery and development.

References

A Technical Guide to the Potential Biological Activities of Methoxy-Substituted Isobenzofurans and Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofurans and their structural isomers, benzofurans, are heterocyclic compounds composed of fused benzene and furan rings. These scaffolds are prevalent in numerous natural products and have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The introduction of substituents, particularly methoxy groups, onto these core structures has been shown to be a critical strategy for modulating and enhancing their pharmacological profiles.[3][4] Methoxy-substituted derivatives often exhibit increased potency and improved pharmacokinetic properties.[5]

While the therapeutic potential of methoxy-substituted benzofurans has been extensively explored, research into their isobenzofuran counterparts is an emerging field. This technical guide provides a comprehensive overview of the known biological activities of these related compound classes, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. It is designed to serve as a foundational resource, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid in future research and drug development endeavors.

Anticancer Activity

Methoxy-substituted benzofurans have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][6] The position and number of methoxy groups on the benzofuran scaffold are crucial determinants of their antiproliferative efficacy.[6][7] One of the primary mechanisms of action for these compounds is the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative methoxy-substituted benzofuran derivatives against several cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides4,9-Dimethoxy-5-(styryl)A-549 (Lung)0.02[8]
Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides4,9-Dimethoxy-5-(4-chlorostyryl)A-549 (Lung)0.05[8]
Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides4,9-Dimethoxy-5-(4-methoxystyryl)A-549 (Lung)0.08[8]
Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides4,9-Dimethoxy-5-(styryl)HCT-116 (Colon)0.04[8]
Benzofuran-quinazolinone hybridsCompound 6a (2-methoxy)MCF-7 (Breast)1.83[6]
Benzofuran-quinazolinone hybridsCompound 6c (4-methoxy)MCF-7 (Breast)1.54[6]
Benzofuran-N-phenethyl carboxamidesCompound 3 (morpholinyl substitution)A549 (Lung)1.14[6]
Experimental Protocols

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of chemical compounds.[4]

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

B. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3]

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter (e.g., DAPI) in a 96-well plate.

  • Compound Addition: Add the test compound or a known inhibitor/promoter (e.g., paclitaxel, colchicine) to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.

Visualization: Anticancer Evaluation Workflow

anticancer_workflow Workflow for Evaluating Anticancer Benzofurans cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action cell_culture Cancer Cell Lines (e.g., MCF-7, A549) treatment Treat with Methoxy-Substituted Isobenzofuran cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay polymerization_assay Tubulin Polymerization Assay treatment->polymerization_assay viability Measure Cell Viability (Determine IC50) mtt_assay->viability inhibition Measure Inhibition of Microtubule Formation tubulin Purified Tubulin Protein tubulin->polymerization_assay polymerization_assay->inhibition

Caption: Workflow for evaluating anticancer benzofurans.

Anti-inflammatory Activity

Several methoxy-substituted benzofuran derivatives have shown potent anti-inflammatory properties.[9][10] Their mechanism often involves the inhibition of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11][12] By targeting these pathways, the compounds effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and various cytokines (e.g., TNF-α, IL-6).[9][11][12]

Quantitative Data: Inhibition of Nitric Oxide (NO) Production
Compound ClassDerivativeCell LineIC₅₀ for NO Inhibition (µM)Reference
Piperazine/Benzofuran HybridCompound 5dRAW 264.752.23 ± 0.97[11][12]
Benzofuran with N-aryl piperazineCompound 38RAW 264.75.28[2]
Experimental Protocol

A. Griess Assay for Nitric Oxide (NO) Measurement

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. A pink/magenta azo dye will form. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Visualization: Inflammatory Signaling Pathways

inflammatory_pathways Inhibition of NF-κB and MAPK Pathways LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_path MAPK Pathway TLR4->MAPK_path NFkB_path NF-κB Pathway TLR4->NFkB_path ERK ERK MAPK_path->ERK JNK JNK MAPK_path->JNK p38 p38 MAPK_path->p38 Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) ERK->Inflammatory_Mediators induce expression JNK->Inflammatory_Mediators induce expression p38->Inflammatory_Mediators induce expression IKK IKKα/β NFkB_path->IKK IkBa IκBα IKK->IkBa P p65 p65 IkBa->p65 releases p65_nuc p65 (nucleus) p65->p65_nuc translocates p65_nuc->Inflammatory_Mediators induce expression Compound Methoxy-Substituted Benzofuran Compound->ERK inhibits Compound->JNK inhibits Compound->p38 inhibits Compound->IKK inhibits Compound->p65 inhibits

Caption: Inhibition of NF-κB and MAPK Pathways.

Antimicrobial Activity

Certain methoxy-substituted benzofurans, particularly 2-arylbenzofurans isolated from natural sources like Morus species, exhibit potent antimicrobial activity.[13][14] This activity extends to drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), making them valuable candidates for the development of new antibiotics.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
ChalcomoracinMRSA (Methicillin-Resistant S. aureus)0.78[13]
Moracin CS. aureus (various strains)3.13 - 6.25[14]
Mulberrofuran GS. aureus (various strains)1.56 - 3.13[14]
Experimental Protocol

A. Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualization: MIC Determination Workflow

mic_workflow Workflow for MIC Determination start Start prep_compound Prepare Serial Dilutions of Methoxy-Substituted Compound in 96-well plate start->prep_compound inoculate Inoculate Wells with Bacteria prep_compound->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., S. aureus) prep_bacteria->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Neuroprotective Activity

The neuroprotective potential of methoxy-substituted isobenzofurans is an area of growing interest, partly informed by studies on structurally related methoxy-containing phytochemicals.[5][15] Compounds from the root bark of Morus species, including isoprenylated benzofuran-type stilbenes, have demonstrated significant neuroprotective effects against glutamate-induced cellular damage.[16][17] The proposed mechanisms involve antioxidant activity and the modulation of crucial neuronal survival pathways, such as the Tropomyosin receptor kinase B (TrkB) signaling cascade, which is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[18][19]

Quantitative Data: Neuroprotection Against Glutamate-Induced Toxicity
CompoundCell LineCell Viability at 10 µM (%)Reference
Moracin OSK-N-SH~40-60[16]
Moracin RSK-N-SH~40-60[16]
Moracin PSK-N-SH~40-60[16]
NorartocarpetinSK-N-SH~20[16]
OxyresveratrolSK-N-SH~12[16]
Experimental Protocol

A. Assay for Neuroprotection Against Excitotoxicity

This assay evaluates a compound's ability to protect neuronal cells from damage induced by an excitotoxin like glutamate.

  • Cell Culture: Plate human neuroblastoma cells (e.g., SK-N-SH or SH-SY5Y) in a 96-well plate and allow them to differentiate or attach.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-24 hours.

  • Excitotoxic Insult: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a specified duration (e.g., 24 hours), in the continued presence of the test compound.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT assay, as described in the Anticancer Activity section.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Visualization: BDNF/TrkB Neuroprotective Pathway

trkb_pathway Proposed BDNF/TrkB Neuroprotective Pathway Compound Methoxy-Substituted Compound BDNF BDNF Expression Compound->BDNF may increase TrkB TrkB Receptor BDNF->TrkB binds & activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt P CREB CREB Akt->CREB P Nrf2 Nrf2 Akt->Nrf2 P CREB->BDNF promotes transcription Survival Neuronal Survival & Protection CREB->Survival ARE ARE Nrf2->ARE translocates & binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->Survival Stress Oxidative Stress & Excitotoxicity Survival->Stress inhibits Stress->Survival

Caption: Proposed BDNF/TrkB Neuroprotective Pathway.

Other Biological Activities: Tyrosinase Inhibition

In addition to the activities above, specific methoxy-substituted isobenzofuran derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[20] This finding suggests potential applications in cosmetology for hyperpigmentation disorders and in the food industry to prevent enzymatic browning.

Quantitative Data: Tyrosinase Inhibition
Compound ClassDerivativeIC₅₀ (µM)Reference
Isobenzofuran-1(3H)-onePhthalaldehydic acid (1)39.0 ± 1.1[20]
Isobenzofuran-1(3H)-one3-(2,6-dihydroxy-4-isopropylphenyl) (7)49.0 ± 1.4[20]
Isobenzofuran-1(3H)-one2-(3-oxo-1,3-dihydro...)-diacetate (9)52.0 ± 1.2[20]
Positive ControlKojic Acid18.0 ± 0.9[20]
Experimental Protocol

A. Mushroom Tyrosinase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Add mushroom tyrosinase solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a set period (e.g., 20-30 minutes).

  • Absorbance Measurement: The enzyme converts L-tyrosine to dopaquinone, which is then converted to dopachrome, a colored product. Measure the absorbance of dopachrome at approximately 475 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve.

Conclusion

The available scientific evidence strongly indicates that methoxy-substituted benzofurans are a promising class of compounds with a diverse range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The methoxy group consistently plays a pivotal role in enhancing the efficacy of the benzofuran core. While data on methoxy-substituted isobenzofurans is more limited, initial findings, such as their ability to inhibit tyrosinase, highlight their potential as a valuable and underexplored scaffold for drug discovery. This guide provides the foundational data, protocols, and pathway diagrams to encourage and facilitate further research into both of these important classes of heterocyclic compounds.

References

An In-depth Technical Guide to 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research on 4-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride. This document consolidates available data on its synthesis, chemical properties, and potential applications, with a particular focus on its relevance to medicinal chemistry and drug development.

Introduction

This compound is a substituted derivative of isobenzofuran-1,3-dione. The isobenzofuranone core is a recurring motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. These activities include potential antimicrobial and anticancer properties, making derivatives of this scaffold promising candidates for further investigation in drug discovery programs. This guide aims to provide a detailed summary of the current knowledge on this compound to facilitate future research and development efforts.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, some of its fundamental properties can be derived from available information and comparison with structurally similar compounds.

PropertyValueSource
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.14 g/mol [1]
Physical State Solid[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a well-established method for the synthesis of the structurally analogous 4-methylphthalic anhydride provides a robust template that can be adapted for the preparation of the methoxy derivative. This synthetic approach involves a two-step process: a Diels-Alder reaction followed by an aromatization step.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Aromatization Isoprene Isoprene 4_Methyl_THPA 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride Isoprene->4_Methyl_THPA + Maleic Anhydride Maleic_Anhydride Maleic_Anhydride 4_Methylphthalic_Anhydride 4-Methylphthalic Anhydride 4_Methyl_THPA->4_Methylphthalic_Anhydride + Bromine (in the presence of an acid acceptor) Bromine Bromine

Caption: Proposed synthesis of a substituted phthalic anhydride.
Experimental Protocol (Adapted from the synthesis of 4-methylphthalic anhydride)

Step 1: Synthesis of 4-Methoxy-1,2,3,6-tetrahydrophthalic anhydride (Diels-Alder Reaction)

This step would involve the reaction of a suitable methoxy-substituted diene with maleic anhydride. The reaction is typically carried out under a nitrogen atmosphere.

  • Reactants: A methoxy-substituted conjugated diene and maleic anhydride.

  • Procedure:

    • Maleic anhydride is heated until it melts.

    • The methoxy-substituted diene is added slowly beneath the surface of the molten maleic anhydride.

    • The reaction mixture is then heated to a temperature between 55°C and 120°C, with a preferred range of 100°C to 120°C, and maintained at this temperature for approximately one hour to ensure the reaction goes to completion.[2]

    • Given that the Diels-Alder reaction is often exothermic, external cooling may be necessary to maintain the desired temperature range.[1]

Step 2: Synthesis of this compound (Aromatization)

The tetrahydrophthalic anhydride intermediate is then aromatized.

  • Reactants: 4-Methoxy-1,2,3,6-tetrahydrophthalic anhydride and bromine.

  • Catalyst: An acid acceptor such as dimethylformamide (DMF) or pyridine is used in catalytic amounts.[2]

  • Procedure:

    • The molten 4-methoxy-1,2,3,6-tetrahydrophthalic anhydride is placed in a reaction flask.

    • A catalytic amount of the acid acceptor (e.g., pyridine) is added.

    • The mixture is stirred and maintained at a temperature of 105-120°C.

    • Bromine is added dropwise under the surface of the melt over a period of several hours. Continuous evolution of hydrogen bromide will be observed.

    • After the addition of bromine is complete, the temperature is maintained at 140°C for a short period and then slowly raised to 180°C to complete the dehydrobromination.

    • The crude product is then purified by distillation under reduced pressure.[1]

Potential Biological Activity

While no specific biological activity data for this compound has been found, the broader class of isobenzofuranone and indan-1,3-dione derivatives has been investigated for various pharmacological properties.

Cytotoxic Activity

N-substituted indan-1,3-diones have demonstrated potent cytotoxic effects against various cancer cell lines, including those derived from solid tumors such as colon and lung cancer.[3] The mechanism of action for these compounds involves the inhibition of DNA and RNA synthesis.[3] Specifically, they have been shown to inhibit key enzymes in both the de novo purine and pyrimidine synthetic pathways.[3]

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole, which can be synthesized from related precursors, have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, some isobenzofuranone derivatives have exhibited antifungal activity.[4]

The workflow for evaluating the antimicrobial activity of a novel compound like this compound would typically involve several key steps:

Antimicrobial_Screening_Workflow Compound_Synthesis Synthesis and Purification of This compound Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Compound_Synthesis->Primary_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Active Compounds MBC_MFC_Determination Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Mechanism_of_Action Mechanism of Action Studies MBC_MFC_Determination->Mechanism_of_Action

Caption: General workflow for antimicrobial activity screening.

Conclusion

This compound represents an intriguing molecule for further investigation, particularly within the realm of medicinal chemistry. While direct experimental data for this compound is sparse, established synthetic routes for analogous structures provide a clear path for its preparation. The known biological activities of related isobenzofuranone and indan-1,3-dione derivatives suggest that this compound could possess valuable cytotoxic and antimicrobial properties. Future research should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its biological activity to unlock its full potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Reaction of 4-Methoxyisobenzofuran-1,3-dione with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, with primary amines is a robust and versatile method for the synthesis of N-substituted 4-methoxyphthalimides. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and useful physicochemical properties exhibited by its derivatives. The phthalimide moiety serves as a crucial pharmacophore in a variety of therapeutic agents, and the methoxy substituent on the aromatic ring can modulate the electronic and lipophilic properties of the molecule, influencing its biological activity and pharmacokinetic profile.

These application notes provide a comprehensive overview of this reaction, including the underlying mechanism, detailed experimental protocols, representative data, and potential applications of the resulting N-substituted 4-methoxyphthalimides in drug discovery and development.

Reaction Mechanism and Principles

The reaction proceeds via a two-step mechanism typical for the acylation of amines by cyclic anhydrides.

  • Nucleophilic Acyl Substitution: The primary amine, acting as a nucleophile, attacks one of the carbonyl carbons of the this compound. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. This initial step is generally fast.

  • Intramolecular Cyclization (Dehydration): The intermediate phthalamic acid then undergoes an intramolecular cyclization, where the carboxylic acid group reacts with the amide. This is a dehydration reaction, often facilitated by heat or a dehydrating agent, which results in the formation of the stable five-membered imide ring of the N-substituted 4-methoxyphthalimide and the elimination of a water molecule.

This reaction is generally high-yielding and can be carried out under relatively simple conditions, making it an attractive method for the synthesis of a diverse library of phthalimide derivatives.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound Phthalamic_Acid Phthalamic Acid Intermediate (Conceptual Structure) This compound->Phthalamic_Acid Nucleophilic Attack Primary_Amine R-NH₂ Primary_Amine->Phthalamic_Acid N-Substituted_Phthalimide Phthalamic_Acid->N-Substituted_Phthalimide Cyclization (-H₂O) Water H₂O Phthalamic_Acid->Water ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants 1. Mix this compound and Primary Amine in Solvent Reaction 2. Heat to Reflux (Monitor by TLC) Reactants->Reaction Cooling 3. Cool Reaction Mixture Reaction->Cooling Precipitation 4. Precipitate in Water Cooling->Precipitation Filtration 5. Filter and Wash Solid Precipitation->Filtration Purification 6. Recrystallization or Column Chromatography Filtration->Purification Drying 7. Dry the Product Purification->Drying Characterization 8. Spectroscopic Analysis (NMR, IR, MS) Drying->Characterization

Application Notes and Protocols: Ring-Opening Reactions of 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a substituted aromatic anhydride of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a reactive anhydride ring and a methoxy-substituted benzene ring, makes it a versatile precursor for the synthesis of a wide array of functionalized molecules. The anhydride moiety is highly susceptible to nucleophilic attack, leading to predictable and efficient ring-opening reactions.

These reactions are fundamental in creating more complex molecules, including plasticizers, polymers, and pharmacologically active compounds such as antimicrobial and anti-inflammatory agents.[1][2][3] This document provides detailed application notes and experimental protocols for the key ring-opening reactions of this compound: hydrolysis, alcoholysis (esterification), and aminolysis.

Key Ring-Opening Reactions

The primary mode of reaction for this compound involves nucleophilic acyl substitution at one of its carbonyl carbons. A nucleophile attacks the carbonyl group, leading to the cleavage of a carbon-oxygen bond within the anhydride ring and forming a derivative of 4-methoxyphthalic acid.

Caption: General mechanism for nucleophilic ring-opening of this compound.

Hydrolysis: Synthesis of 4-Methoxyphthalic Acid

The reaction of this compound with water results in the formation of 4-methoxyphthalic acid. This reaction, known as hydrolysis, proceeds by breaking the cyclic anhydride ring to form two carboxylic acid groups.[4] The process can be accelerated by the presence of an acid or base catalyst.[4][5] 4-Methoxyphthalic acid is a valuable intermediate for synthesizing various organic compounds and polyester resins.

Table 1: Summary of Hydrolysis Reaction Data

ParameterValue / ConditionReference
Product 4-Methoxyphthalic Acid[4]
Catalyst Strong Acid (e.g., H₂SO₄) or Base[4][5]
Solvent Water[6]
Temperature 80 - 100 °C (Reflux)General Practice
Typical Yield > 95%[6]
Alcoholysis: Synthesis of Phthalate Monoesters

Alcoholysis (or esterification) involves the reaction of the anhydride with an alcohol to produce a monoester derivative, where one carbonyl group is converted to an ester and the other becomes a carboxylic acid.[2] This reaction is a cornerstone for producing phthalate esters, which are widely used as plasticizers.[2][4] The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, in a process analogous to the Fischer esterification.[7]

Table 2: Summary of Alcoholysis (Methanolysis) Reaction Data

ParameterValue / ConditionReference
Product 2-(Methoxycarbonyl)-3-methoxybenzoic acidGeneral Name
Nucleophile Methanol (or other mono-alcohols)[2]
Catalyst H₂SO₄, p-TSA, or Lewis Acids[2][8]
Solvent Excess Alcohol[7]
Temperature 60 - 80 °C (Reflux)[2]
Typical Yield 85 - 95%[9]
Aminolysis: Synthesis of Phthalamic Acids

The reaction with primary or secondary amines, known as aminolysis, opens the anhydride ring to form a phthalamic acid derivative (an amide-acid).[1][10] This reaction is highly efficient and often proceeds rapidly at room temperature without a catalyst. The resulting products are key intermediates in the synthesis of isoindoline-1,3-diones and other nitrogen-containing heterocycles with significant biological activities, including antimicrobial and anti-inflammatory properties.[3]

Table 3: Summary of Aminolysis (with Aniline) Reaction Data

ParameterValue / ConditionReference
Product 2-Carboxy-6-methoxy-N-phenylbenzamideGeneral Name
Nucleophile Aniline (or other primary/secondary amines)[1][11]
Catalyst Generally not required; can be base-catalyzed[12]
Solvent THF, Dioxane, AcetonitrileGeneral Practice
Temperature 0 °C to Room Temperature[13]
Typical Yield > 90%General Practice

Experimental Protocols

Experimental_Workflow prep 1. Reagent Preparation - Dissolve anhydride in solvent - Prepare nucleophile solution react 2. Reaction - Combine reagents under controlled temp. - Stir for specified duration prep->react Add Nucleophile workup 3. Work-up & Isolation - Quench reaction - Precipitate/extract product - Filter and wash solid react->workup Reaction Complete purify 4. Purification - Recrystallization or - Column Chromatography workup->purify Crude Product char 5. Characterization - NMR, IR, Mass Spec, M.P. purify->char Pure Product

References

Application Notes & Protocols: Fluorescent Labeling of Peptides with 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the fluorescent labeling of peptides using the amine-reactive cyclic anhydride, 4-Methoxyisobenzofuran-1,3-dione. This reagent serves as a fluorogenic tag, reacting with primary amines on a peptide to form a stable amide bond, yielding a fluorescently labeled conjugate. These labeled peptides are valuable tools for various biological assays, including fluorescence microscopy, flow cytometry, and receptor-binding studies. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling is a cornerstone technique in biochemical and cellular research, enabling the visualization and quantification of peptides and proteins. The labeling process involves the covalent attachment of a fluorophore to the biomolecule of interest. Amine-reactive dyes are commonly used to target the N-terminal α-amino group or the ε-amino group of lysine side chains.[1][2]

This compound is a cyclic anhydride that can react with nucleophilic primary amines on a peptide. This reaction opens the anhydride ring to form a stable amide linkage, covalently attaching the fluorescent moiety. The resulting labeled peptide can be used to probe biological systems, track cellular uptake, or study peptide-protein interactions.[2] This protocol outlines the steps for peptide labeling, purification of the conjugate, and characterization.

Reaction Principle

The labeling reaction is based on the nucleophilic acyl substitution of a primary amine from the peptide onto one of the carbonyl carbons of the this compound. The amino group attacks the anhydride, leading to the opening of the ring and the formation of a new amide bond and a free carboxylic acid. The reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure the amino group is deprotonated and thus sufficiently nucleophilic.

Materials and Reagents

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3) or similar (e.g., HEPES, PBS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes

  • pH meter or pH paper

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[3]

  • Mass spectrometer (e.g., ESI-MS)

  • UV-Vis spectrophotometer

Experimental Protocols

This section provides a step-by-step methodology for the labeling reaction and subsequent purification.

Reagent Preparation
  • Peptide Stock Solution: Prepare a 1-5 mM stock solution of the peptide in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMSO or DMF before dilution with buffer.

  • Labeling Reagent Stock Solution: Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use, as the anhydride is susceptible to hydrolysis.

Peptide Labeling Reaction
  • Combine the peptide solution with the labeling reagent stock solution in a microcentrifuge tube. A 5 to 10-fold molar excess of the labeling reagent over the peptide is recommended to ensure efficient labeling.

  • Gently vortex the mixture for 30 seconds.

  • Incubate the reaction at room temperature for 2-4 hours in the dark. The optimal reaction time may vary depending on the peptide sequence and should be monitored.

  • (Optional) The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any excess labeling reagent.

Purification of the Labeled Peptide

Purification is critical to remove unreacted labeling reagent and unlabeled peptide.[3] RP-HPLC is the most common and effective method.[3]

  • Sample Preparation: Acidify the reaction mixture by adding a small volume of 10% TFA to a final concentration of 0.1%. This ensures that the peptide and its labeled counterpart are protonated for better binding to the C18 column.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Detection: Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum of the fluorophore.

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity from the attached dye.

Characterization and Validation
  • Mass Spectrometry: Confirm the identity of the labeled peptide by analyzing the collected fractions using ESI-MS. The observed mass should correspond to the theoretical mass of the peptide plus the mass of one molecule of the labeling reagent (178.14 Da).

  • Spectroscopic Analysis: Measure the absorbance spectrum of the purified labeled peptide to determine its concentration and confirm the presence of the fluorophore.

Data Presentation

The following table summarizes typical experimental parameters. Note that these are starting points and require optimization for each specific peptide.

ParameterRecommended Value / RangeMethod of Analysis
Reaction pH 8.0 - 9.0pH Meter
Molar Ratio (Dye:Peptide) 5:1 to 10:1---
Reaction Temperature 20 - 25 °C (Room Temperature)---
Reaction Time 2 - 4 hoursRP-HPLC Monitoring
Purification Method Reversed-Phase HPLCRP-HPLC System
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (ESI-MS)
Purity >95%Analytical RP-HPLC

Visualizations

Chemical Reaction

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Peptide Peptide-NH₂ (N-terminus or Lysine) LabeledPeptide Fluorescently Labeled Peptide Peptide->LabeledPeptide + Dye This compound Conditions pH 8.3 Buffer Room Temperature 2-4 hours

Caption: Reaction of a peptide's primary amine with the labeling reagent.

Experimental Workflow

Prep_Peptide 1. Prepare Peptide Solution (1-5 mM in pH 8.3 Buffer) Mix 3. Mix Peptide and Dye (5-10x molar excess of dye) Prep_Peptide->Mix Prep_Dye 2. Prepare Dye Solution (10-20 mM in DMF/DMSO) Prep_Dye->Mix Incubate 4. Incubate (2-4h, Room Temp, Dark) Mix->Incubate Purify 5. Purify by RP-HPLC Incubate->Purify Analyze 6. Analyze & Characterize (Mass Spec & Spectroscopy) Purify->Analyze

Caption: Workflow for fluorescent labeling and purification of peptides.

Application Example: Receptor Binding Assay

LabeledPeptide Fluorescent Peptide Ligand Binding Binding Event LabeledPeptide->Binding Receptor Cell Surface Receptor Receptor->Binding Cell Cell Binding->Cell Signal Fluorescence Signal (Detectable) Binding->Signal leads to

Caption: Use of a labeled peptide to detect receptor binding on a cell.

References

Application Notes and Protocols for 4-Methoxyisobenzofuran-1,3-dione in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches of scientific and technical literature have revealed a significant lack of specific data regarding the application of 4-Methoxyisobenzofuran-1,3-dione in materials science. The following application notes and protocols are therefore based on established principles for structurally similar aromatic anhydrides, particularly in the synthesis of high-performance polymers like polyimides. The provided data and procedures should be considered as a starting point for research and development, and not as established experimental results for this specific compound.

Introduction to this compound in Polymer Synthesis

This compound, also known as 4-methoxyphthalic anhydride, is an aromatic dianhydride. Aromatic dianhydrides are a critical class of monomers used in the synthesis of high-performance polymers, most notably polyimides.[1][2][3] Polyimides are known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, which make them suitable for demanding applications in aerospace, electronics, and automotive industries.[2]

The methoxy (-OCH₃) substituent on the aromatic ring of this compound is expected to influence the properties of the resulting polymers. Generally, such flexible groups can enhance the solubility and processability of the typically rigid polyimide backbone. This can be a significant advantage, as many high-performance polyimides are insoluble and infusible, making them difficult to process.[2]

Hypothetical Application: Synthesis of Soluble, High-Performance Polyimides

The primary application of this compound in materials science is anticipated to be as a monomer for the synthesis of polyimides with improved solubility and processability. The general approach involves a two-step polycondensation reaction with an aromatic diamine.[3]

Anticipated Properties of Polyimides Derived from this compound

The following table summarizes the anticipated range of properties for polyimides synthesized from this compound, based on data from analogous polymer systems. Researchers are encouraged to populate this table with their own experimental data for comparative analysis.

PropertyAnticipated Value/RangeTest MethodNotes
Thermal Properties
Glass Transition Temp. (Tg)200 - 280 °CDSCThe methoxy group may slightly lower the Tg compared to unsubstituted analogs due to increased chain flexibility.
10% Weight Loss Temp. (Td10)450 - 520 °C (in N₂)TGAPolyimides generally exhibit high thermal stability.
Mechanical Properties
Tensile Strength80 - 120 MPaASTM D882Dependent on the specific diamine used and the final polymer molecular weight.
Elongation at Break5 - 15 %ASTM D882
Tensile Modulus2 - 4 GPaASTM D882
Solubility
N-Methyl-2-pyrrolidone (NMP)SolubleVisual InspectionThe presence of the methoxy group is expected to enhance solubility in polar aprotic solvents.
N,N-Dimethylacetamide (DMAc)SolubleVisual Inspection
Tetrahydrofuran (THF)Potentially SolubleVisual InspectionEnhanced solubility may allow for processing from a wider range of solvents.
Optical Properties
UV-Vis Cutoff Wavelength350 - 400 nmUV-Vis Spec.Aromatic polyimides are typically colored (yellow to brown), which may be influenced by the methoxy group.
Refractive Index1.60 - 1.70Ellipsometry

Experimental Protocols

The following are generalized protocols for the synthesis of polyimides from an aromatic dianhydride like this compound and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).

Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid) Precursor

This is the most common method for synthesizing polyimides, proceeding through a soluble poly(amic acid) intermediate which is then converted to the final polyimide.[3]

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine (e.g., ODA) in anhydrous NMP to achieve a solids concentration of 15-20% (w/v).

  • Stir the solution under a slow stream of nitrogen until the diamine is completely dissolved.

  • Gradually add an equimolar amount of solid this compound to the stirred solution over 30-60 minutes. Maintain the temperature at 0-5°C using an ice bath to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

Step 2: Conversion to Polyimide (Chemical Imidization)

  • To the viscous poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride (2 moles per polymer repeating unit) and pyridine (1 mole per polymer repeating unit) with vigorous stirring.

  • Continue stirring at room temperature for 12-24 hours to effect the cyclodehydration to the polyimide.

  • Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent such as methanol with vigorous stirring.

  • Collect the fibrous or powdered polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove residual solvent and reagents.

  • Dry the purified polyimide in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: One-Step High-Temperature Solution Polymerization

This method is suitable for polyimides that are soluble in the polymerization solvent at high temperatures.[3]

Materials:

  • This compound

  • Aromatic diamine (e.g., ODA)

  • High-boiling polar aprotic solvent (e.g., m-cresol, nitrobenzene)

  • Toluene (as an azeotroping agent)

  • Methanol

Procedure:

  • In a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of this compound and the aromatic diamine in a high-boiling solvent like m-cresol.

  • Add a small amount of toluene to the reaction mixture to facilitate the azeotropic removal of water.

  • Heat the mixture with stirring under a nitrogen atmosphere to 180-200°C.

  • Maintain this temperature for 4-8 hours, continuously removing the water-toluene azeotrope via the Dean-Stark trap.

  • After the reaction is complete (as indicated by the cessation of water evolution), cool the solution to room temperature.

  • Precipitate the polyimide by pouring the cooled solution into a large volume of methanol.

  • Collect, wash, and dry the polymer as described in Protocol 1.

Visualizations

experimental_workflow General Workflow for Two-Step Polyimide Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Chemical Imidization dissolve_diamine Dissolve Aromatic Diamine in Anhydrous NMP add_dianhydride Gradually Add This compound (0-5°C) dissolve_diamine->add_dianhydride Under N2 polymerize_paa Stir at Room Temperature for 12-24h add_dianhydride->polymerize_paa paa_solution Viscous Poly(amic acid) Solution polymerize_paa->paa_solution add_reagents Add Acetic Anhydride and Pyridine paa_solution->add_reagents imidize Stir at Room Temperature for 12-24h add_reagents->imidize precipitate Precipitate in Methanol imidize->precipitate wash_dry Wash with Methanol/Water & Dry in Vacuum Oven precipitate->wash_dry final_polymer Purified Polyimide Powder wash_dry->final_polymer

Caption: Generalized workflow for the two-step synthesis of polyimides.

signaling_pathway Polyimide Formation Reaction Dianhydride This compound PAA Poly(amic acid) (Soluble Precursor) Dianhydride->PAA Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA Solvent Polar Aprotic Solvent (NMP, DMAc) Solvent->PAA Polyimide Polyimide (Final Polymer) PAA->Polyimide + Dehydrating Agent Water Water (Byproduct) PAA->Water - H2O Dehydrating_Agent Heat or Chemical Dehydrating Agent Dehydrating_Agent->PAA

References

Application Notes and Protocols: Derivatization of 4-Methoxyisobenzofuran-1,3-dione for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-Methoxyisobenzofuran-1,3-dione as a scaffold for the discovery of novel therapeutic agents. The protocols and data presented herein are based on established synthetic methodologies for related compounds and highlight the potential of these derivatives in targeting various biological pathways implicated in disease.

Introduction

This compound, a substituted phthalic anhydride, serves as a versatile starting material for the synthesis of a diverse library of N-substituted phthalimide derivatives. The phthalimide scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The methoxy group on the benzene ring of the starting material offers a handle for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines the synthetic derivatization, potential biological applications, and relevant experimental protocols.

Data Presentation: Potential Biological Activities of this compound Derivatives

The following table summarizes the potential biological activities of derivatives synthesized from this compound, based on studies of structurally related phthalimide and benzofuran compounds.

Derivative ClassPotential Biological ActivityRationale based on Structurally Similar Compounds
N-Aryl PhthalimidesAnticancer, AntioxidantReaction of phthalic anhydride with various amines has yielded derivatives with good to high antioxidant potential and antimicrobial activity.[1] N-substituted phthalimides have been investigated for their cytotoxic effects against various cancer cell lines.
N-Heterocyclic PhthalimidesAntibacterial, AnticancerPhthalimide derivatives incorporating heterocyclic amines have demonstrated good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
N-Alkyl PhthalimidesAnticonvulsant, Anti-inflammatoryThe core phthalimide structure is a key component in several drugs with anticonvulsant and anti-inflammatory properties.[2]
Phthalimides with LinkersHistone Deacetylase (HDAC) InhibitionIncorporation of appropriate linkers and cap groups can lead to potent HDAC inhibitors, which are a class of anticancer agents.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Phthalimides from this compound

This protocol describes a general method for the synthesis of N-substituted phthalimides via the condensation of this compound with primary amines.[2][3]

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of glacial acetic acid.

  • Add 1 equivalent of the desired primary amine to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain the pure N-substituted phthalimide derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Biological Evaluation - In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic activity of the synthesized derivatives against a cancer cell line.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell line (e.g., HCT-116)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_characterization Characterization start This compound + Primary Amine reaction Condensation Reaction (Acetic Acid, Reflux) start->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product N-Substituted Phthalimide Derivative purification->product analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis bioassay In Vitro Cytotoxicity Assay (e.g., MTT) product->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis

Caption: Experimental workflow for synthesis and evaluation.

Postulated Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotion Derivative Phthalimide Derivative Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

4-Methoxyisobenzofuran-1,3-dione as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 4-Methoxyisobenzofuran-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, also known as 3-methoxyphthalic anhydride, is a versatile heterocyclic building block in organic synthesis. Its anhydride functionality allows for facile reactions with a wide range of nucleophiles, making it a valuable precursor for the synthesis of substituted phthalimides, esters, and other complex heterocyclic systems. Derivatives of this scaffold have shown potential in medicinal chemistry, exhibiting a range of biological activities.[1] This document provides an overview of its properties, synthesis, and key applications, complete with detailed experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a solid compound at room temperature.[2] Its key properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₆O₄[2]
Molecular Weight 178.14 g/mol [2]
CAS Number 14963-96-3[2]
Appearance Solid[2]
Purity Typically ≥98%[2]
InChI Key KRKJKLCCCGDNCY-UHFFFAOYSA-N[2][3]

Table 2: Predicted Spectroscopic Data

SpectroscopyDataReference
Monoisotopic Mass 178.02661 Da[3]
Predicted XlogP 1.3[3]
Predicted Collision Cross Section ([M+H]⁺) 129.6 Ų[3]
Predicted Collision Cross Section ([M+Na]⁺) 140.6 Ų[3]

Synthesis of this compound

The compound is often synthesized via a Diels-Alder reaction followed by dehydration, or by the direct dehydration of the corresponding dicarboxylic acid.

Protocol 2.1: Synthesis via Dehydration of 4-Methoxyphthalic Acid

This protocol describes the synthesis of 5-methoxyisobenzofuran-1,3-dione (an isomer, but the method is applicable) by the intramolecular cyclization of 4-methoxyphthalic acid.[4] A similar approach can be used for the 4-methoxy isomer.

Experimental Procedure:

  • To a 100 mL microwave reaction tube, add 4-methoxyphthalic acid.

  • Add 2 mL of acetic acid to the reaction tube and seal it.

  • Heat the reaction mixture in an oil bath at 100°C with stirring for 3 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a 50 mL flask and remove the excess acetic acid by rotary evaporation.[4]

  • Add petroleum ether to the residue to precipitate the solid product.

  • Filter the solid and dissolve it in a suitable amount of methanol.

  • Concentrate the solution under vacuum.

  • Purify the crude product by column chromatography on silica gel using a solvent system of petroleum ether:ethyl acetate (5:1) to obtain the pure this compound.[4]

Protocol 2.2: Synthesis via Diels-Alder Reaction

A convenient synthesis route involves the Diels-Alder reaction of 3-methoxy-2-pyrone with dimethyl acetylenedicarboxylate, followed by saponification and dehydration.[5][6]

Experimental Procedure:

  • Diels-Alder Reaction: React 3-methoxy-2-pyrone with dimethyl acetylenedicarboxylate to furnish dimethyl 3-methoxyphthalate.[6]

  • Saponification: Hydrolyze the resulting diester using standard alkaline hydrolysis conditions to yield 3-methoxyphthalic acid.

  • Dehydration: Dehydrate the 3-methoxyphthalic acid (as described in Protocol 2.1) to yield the target anhydride. The overall yield from 3-hydroxy-2-pyrone (a precursor to 3-methoxy-2-pyrone) is reported to be 32%.[6]

Applications in Organic Synthesis

The primary utility of this compound lies in its reactivity towards nucleophiles, leading to the formation of a diverse range of derivatives.

G reactant This compound phthalimide N-Substituted 4-Methoxyphthalimide reactant->phthalimide Ring Opening & Cyclization monoester 4-Methoxyphthalic Acid Monoester reactant->monoester Ring Opening keto_acid o-Aroylbenzoic Acid Derivative reactant->keto_acid Friedel-Crafts Acylation amine Primary Amine (R-NH₂) amine->reactant alcohol Alcohol (R-OH) alcohol->reactant friedel_crafts Arene (Ar-H) + AlCl₃ friedel_crafts->reactant

Caption: General reactivity of this compound.

Application 3.1: Synthesis of Phthalimide Derivatives

Phthalic anhydrides react readily with primary amines to form phthalimides, which are important scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticonvulsant properties.[1][7]

Protocol 3.1.1: General Synthesis of N-Substituted Phthalimides

This protocol is adapted from general procedures for phthalimide synthesis.[1][7]

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of anhydride).

  • Add the desired primary amine (1.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution.

  • If crystallization occurs, filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If no solid forms, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-substituted 4-methoxyphthalimide.[7]

Table 3: Examples of Phthalimide Synthesis

Amine ReactantConditionsProduct ClassBiological RelevanceReference
Amino PyridinesAcetic Acid, RefluxPyridyl-phthalimidesAntibacterial[1]
4-AminoantipyrineAcetic Acid, RefluxAntipyrinyl-phthalimidesAntibacterial[1]
Primary AminesMicrowave, 3-10 minN-Alkyl/Aryl-phthalimidesVarious (e.g., Analgesic)[7]

Role in Drug Development and Biological Activity

Derivatives of isobenzofuran-1,3-diones are of significant interest to drug development professionals. The core structure serves as a versatile starting point for creating libraries of compounds for biological screening.

  • Antimicrobial and Anticancer Potential: Studies on the related 5-methoxyisobenzofuran-1,3-dione have shown that its derivatives can inhibit the growth of various pathogenic bacteria and fungi. Preliminary research also suggests cytotoxic effects on certain cancer cell lines, indicating potential for anticancer drug discovery.

  • Enzyme Inhibition: Certain complex derivatives incorporating the benzodioxinone structure (related to the isobenzofuranone core) have been identified as inhibitors of key biological targets like the insulin receptor, which is crucial for regulating blood glucose.[8]

  • Neuroprotection: Isobenzofuran-1(3H)-one derivatives have been synthesized and identified as selective inhibitors of the TREK-1 potassium channel.[9] Inhibition of this channel is a potential strategy for achieving neuroprotection in conditions like ischemic stroke.[9]

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Screening start Reactants: This compound + Nucleophile (e.g., Amine) reaction Reaction (e.g., Reflux in Acetic Acid) start->reaction workup Work-up & Isolation (Precipitation, Filtration) reaction->workup purification Purification (Crystallization / Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) characterization->screening end Lead Compound Identified screening->end

Caption: Workflow from synthesis to biological screening.

Summary

This compound is a valuable and reactive building block for organic synthesis. Its straightforward preparation and the high reactivity of the anhydride ring allow for the efficient synthesis of diverse molecular scaffolds. The demonstrated biological activities of its derivatives, particularly in the areas of antimicrobial, anticancer, and neuroprotective research, underscore its importance as a starting material for medicinal chemistry and drug discovery programs. The protocols and data provided herein serve as a comprehensive resource for researchers utilizing this versatile compound.

References

Application Notes and Protocols for the Synthesis of N-Substituted 3-Methoxyphthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted phthalimides are a significant class of compounds in medicinal chemistry and materials science. The introduction of a methoxy group at the 3-position of the phthalimide ring can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity or material characteristics. This document provides a detailed experimental procedure for the synthesis of N-substituted 3-methoxyphthalimides through the condensation of 3-methoxyphthalic anhydride with primary amines. The protocol is designed to be a reliable starting point for the synthesis of a variety of N-alkyl and N-aryl 3-methoxyphthalimides.

The synthetic strategy involves a two-step, one-pot reaction. Initially, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of 3-methoxyphthalic anhydride, leading to the formation of an intermediate N-substituted 3-methoxyphthalamic acid. Subsequent heating of this intermediate induces cyclization via dehydration to yield the final N-substituted 3-methoxyphthalimide.[1][2][3]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 3-Methoxyphthalimides

This protocol describes the synthesis of N-substituted 3-methoxyphthalimides from 3-methoxyphthalic anhydride and a primary amine in glacial acetic acid.

Materials:

  • 3-Methoxyphthalic anhydride

  • Appropriate primary amine (e.g., benzylamine, aniline)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxyphthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Amine: To the stirred solution, add the primary amine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water with stirring.

  • Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining acetic acid and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of two N-substituted 3-methoxyphthalimides using the general protocol described above.

ProductR-Group of Amine (R-NH₂)Molar Ratio (Anhydride:Amine)Reaction Time (h)SolventYield (%)
N-Benzyl-3-methoxyphthalimideBenzyl1:14Glacial Acetic Acid92
N-Phenyl-3-methoxyphthalimidePhenyl1:15Glacial Acetic Acid88
N-(4-Methylphenyl)-3-methoxyphthalimide4-Methylphenyl1:15Glacial Acetic Acid90
N-(n-Butyl)-3-methoxyphthalimiden-Butyl1:16Glacial Acetic Acid85

Visualizations

Experimental Workflow for the Synthesis of N-Substituted 3-Methoxyphthalimides

experimental_workflow Reactants 3-Methoxyphthalic Anhydride + Primary Amine (R-NH₂) Mixing Mix in Glacial Acetic Acid Reactants->Mixing Reflux Reflux (4-6 hours) Mixing->Reflux Step 1 Intermediate N-Substituted 3-Methoxyphthalamic Acid (Intermediate) Reflux->Intermediate Formation Cyclization Cyclization (Dehydration) Intermediate->Cyclization During Reflux Precipitation Precipitation in Ice Water Cyclization->Precipitation Step 2 Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product N-Substituted 3-Methoxyphthalimide (Final Product) Drying->Product reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Anhydride 3-Methoxyphthalic Anhydride PhthalamicAcid N-Substituted 3-Methoxyphthalamic Acid Anhydride->PhthalamicAcid Nucleophilic Attack Amine R-NH₂ Amine->PhthalamicAcid Nucleophilic Attack Phthalimide N-Substituted 3-Methoxyphthalimide PhthalamicAcid->Phthalimide Dehydration (Heat) Water H₂O

References

Application Note: Comprehensive Analytical Characterization of 4-Methoxyisobenzofuran-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxyisobenzofuran-1,3-dione and its derivatives are important heterocyclic compounds that serve as key building blocks in the synthesis of various biologically active molecules and materials. Their utility in medicinal chemistry and materials science necessitates robust and comprehensive analytical methods to confirm their structure, purity, and other physicochemical properties. This document provides detailed application notes and protocols for the characterization of these compounds using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: HPLC is a fundamental technique for determining the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.[1] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% acetic acid in Water) and Solvent B (Acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).[1]

    • Column Temperature: 30 °C.

    • Run Time: 20 minutes.

  • Gradient Elution Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-17 min: Hold at 5% A, 95% B

    • 17-18 min: Linear gradient back to 95% A, 5% B

    • 18-20 min: Hold at 95% A, 5% B (re-equilibration).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the compound by determining the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: HPLC Purity Analysis
ParameterValue
Compound IDExample Derivative 1
Retention Time (tR)12.5 min
Peak Area (Main)1850 mAUs
Total Peak Area1875 mAUs
Calculated Purity 98.7%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Filter (0.22 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Chromatogram F->G H Calculate Purity G->H

Caption: Workflow for purity analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For polar molecules like some this compound derivatives, a derivatization step is often necessary to increase volatility and thermal stability.[2] This method is excellent for identifying byproducts, impurities, or confirming the molecular weight of the analyte.

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation (Silylation Derivatization): [2]

    • Place approximately 0.5 mg of the dried sample into a 2 mL reaction vial.

    • Add 100 µL of an aprotic solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction is complete.[2]

    • Cool the vial to room temperature before injection.

  • Instrumentation and Conditions: [2][3]

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injection Mode: Splitless (1 µL injection volume).[2]

    • Injector Temperature: 280°C.[2]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.[2]

      • Final hold: Hold at 300°C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[2]

    • Mass Scan Range: 50 - 550 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the silylated derivative.

    • Analyze the mass spectrum of the peak, identifying the molecular ion (M+) and characteristic fragmentation patterns.

    • Compare the obtained spectrum with a library database (e.g., NIST) for tentative identification.[3]

Data Presentation: GC-MS Analysis of a TMS-Derivatized Compound
ParameterValue
Compound IDExample Derivative 2 (TMS-derivatized)
Retention Time (tR)18.2 min
Molecular Formula (original)C₁₀H₈O₄
Molecular Weight (original)192.17 g/mol
Molecular Ion (M+) of TMS-derivativem/z (Expected for C₁₃H₁₆O₄Si)
Key Fragment Ionsm/z (e.g., M-15, characteristic fragments)
IdentificationConfirmed by mass spectrum

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Place Sample in Vial B Add Silylating Agent (e.g., BSTFA) A->B C Heat at 70°C B->C D Inject Derivatized Sample C->D E GC Separation D->E F Mass Spectrometry (EI, 70 eV) E->F G Analyze Mass Spectrum F->G H Identify Molecular Ion & Fragments G->H I Library Search (NIST) H->I

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[4] 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals details about the carbon skeleton.[5][6]

Experimental Protocol: 1H and 13C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition: [4]

    • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

    • Experiments:

      • 1H NMR: Acquire a standard proton spectrum.

      • 13C NMR: Acquire a proton-decoupled carbon spectrum.

    • Temperature: 298 K.

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to TMS at 0.00 ppm for 1H and the solvent peak for 13C (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Example NMR Data for a Derivative

¹H NMR (400 MHz, CDCl₃): [7]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.85 d 8.0 1H Ar-H
7.40 t 7.8 1H Ar-H
7.15 d 7.6 1H Ar-H

| 3.95 | s | - | 3H | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃): [7]

Chemical Shift (δ) ppm Assignment
168.5 C=O
165.0 C=O
160.2 Ar-C (C-OCH₃)
135.1 Ar-CH
125.8 Ar-C
122.3 Ar-CH
118.9 Ar-CH

| 56.4 | -OCH₃ |

Logical Flow for Structural Elucidation

NMR_Logic A Purified Compound B 1H NMR Analysis A->B C 13C NMR Analysis A->C D Proton Environments (Integration, Multiplicity) B->D E Carbon Skeleton (Number of Signals) C->E F Proposed Structure D->F E->F

Caption: Logical flow for NMR-based structure elucidation.

X-ray Crystallography

Application: Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[8] It is the gold standard for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the derivative suitable for diffraction (typically > 0.1 mm in all dimensions).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

    • Test various solvents (e.g., ethyl acetate, hexane, toluene, acetic anhydride) to find optimal conditions.[8]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares on F².

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions.

Data Presentation: Crystallographic Data Table

This table presents example parameters for an isobenzofuran-1,3-dione derivative based on published data.[8][10]

ParameterExample Value
Empirical FormulaC₁₆H₈O₃
Formula Weight248.22
Temperature294(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 6.998(3) Å
b = 7.518(3) Å
c = 11.683(4) Å
α = 89.06(2)°
β = 79.31(3)°
γ = 81.04(2)°
Volume596.6(4) ų
Z (Molecules/unit cell)2
Final R indices [I>2σ(I)]R1 = 0.0517, wR2 = 0.1115
Goodness-of-fit on F²1.019

Workflow for X-ray Crystallography

XRay_Workflow A Synthesized Compound B Grow Single Crystals (Slow Evaporation) A->B C Mount Crystal & Collect Diffraction Data B->C D Solve Structure (Direct Methods) C->D E Refine Structural Model D->E F Final 3D Structure (CIF File) E->F

Caption: Workflow for single-crystal X-ray analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 4-Methoxyisobenzofuran-1,3-dione and Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of 4-Methoxyisobenzofuran-1,3-dione with primary and secondary amines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-substituted 4-methoxyphthalimides.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently reactive amine: Aromatic amines are less nucleophilic than aliphatic amines. 2. Reaction temperature is too low: The initial ring-opening might be facile, but the subsequent cyclization to the imide requires elevated temperatures. 3. Poor quality of this compound: The anhydride may have hydrolyzed due to exposure to moisture. 4. Inappropriate solvent: The solvent may not be suitable for the reaction temperature or may not fully dissolve the reactants.1. For less reactive amines, consider using a catalyst such as glacial acetic acid or a Lewis acid.[1][2] 2. Increase the reaction temperature, potentially to reflux conditions in a high-boiling solvent like acetic acid, DMF, or toluene.[2] 3. Check the purity of the anhydride by melting point or spectroscopy. If necessary, recrystallize or purify by sublimation. Store in a desiccator. 4. Switch to a higher-boiling aprotic solvent like glacial acetic acid, DMF, or DMSO.
Formation of a Major Side Product (Amic Acid) 1. Incomplete cyclization: The reaction temperature or time is insufficient to drive the dehydration and ring closure from the intermediate amic acid.1. Increase the reaction temperature and/or prolong the reaction time. Thermal or chemical dehydration (e.g., using acetic anhydride) can facilitate the cyclization.
Presence of a Yellow Impurity 1. Side reactions involving the methoxy group: Under harsh acidic or basic conditions, the methoxy group might undergo side reactions. 2. Decomposition of starting material or product: Prolonged heating at very high temperatures can lead to decomposition.1. Use milder reaction conditions. If using a strong acid catalyst, consider a weaker one. 2. Monitor the reaction by TLC to avoid prolonged heating after the reaction is complete. Purify the product using column chromatography or recrystallization.
Difficulty in Product Purification 1. Product is highly soluble in the reaction solvent: This makes precipitation upon cooling difficult. 2. Similar polarity of product and starting materials/byproducts: This complicates separation by column chromatography.1. After cooling, try adding a non-polar solvent (e.g., hexane, ether) to induce precipitation. Alternatively, remove the reaction solvent under reduced pressure and then attempt recrystallization from a different solvent system. 2. Optimize the eluent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between this compound and an amine?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine first attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate. This is followed by the formation of an intermediate amic acid. With heat, the amic acid undergoes intramolecular cyclization and dehydration to form the final N-substituted 4-methoxyphthalimide.

Q2: How does the methoxy group on the aromatic ring affect the reaction?

A2: The methoxy group is an electron-donating group. This can slightly decrease the electrophilicity of the carbonyl carbons, potentially making the anhydride less reactive compared to unsubstituted phthalic anhydride. However, this effect is generally minor, and the reaction should still proceed readily, especially with aliphatic amines.

Q3: What are the recommended solvents and temperatures for this reaction?

A3: For simple aliphatic amines, the reaction can often be carried out in a variety of solvents, from polar aprotic solvents like DMF and DMSO to less polar solvents like toluene, often with heating. For less reactive amines, such as anilines, heating in glacial acetic acid is a common and effective method as the acidic solvent also catalyzes the dehydration step.[2] Reaction temperatures can range from room temperature for highly reactive amines to reflux conditions (80-140 °C) for less reactive ones.

Q4: Do I need to use a catalyst for this reaction?

A4: For many primary aliphatic amines, a catalyst is not strictly necessary, and the reaction can be driven to completion with heat. However, for less nucleophilic amines (e.g., aromatic amines), a catalytic amount of a protic acid like glacial acetic acid or a Lewis acid can accelerate the reaction.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the amine and the anhydride will be visible at the start. As the reaction progresses, a new spot for the N-substituted 4-methoxyphthalimide product will appear (usually with an Rf value between that of the two starting materials). The reaction is considered complete when the spot for the limiting reagent (usually the amine) has disappeared.

Experimental Protocols

General Protocol for the Synthesis of N-substituted 4-Methoxyphthalimides:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, DMF, or toluene).

  • Add the primary or secondary amine (1-1.1 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-8 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration, wash with a cold solvent (e.g., ethanol or ether), and dry.

  • If the product does not precipitate, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for the Reaction of this compound with Various Amines (Illustrative)

Amine Solvent Temperature (°C) Time (h) Yield (%) Reference
AnilineGlacial Acetic Acid110-120485-95Analogous Reactions
p-ToluidineGlacial Acetic Acid110-120488-96Analogous Reactions
BenzylamineDMF100390-98Analogous Reactions
n-ButylamineTolueneReflux2>95Analogous Reactions
CyclohexylamineTolueneReflux2>95Analogous Reactions

Note: These are representative conditions and yields based on analogous reactions with phthalic anhydride. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine this compound, amine, and solvent heat 2. Heat and Stir (Monitor by TLC) reactants->heat cool 3. Cool to Room Temperature heat->cool precipitate 4. Induce Precipitation (e.g., add water) cool->precipitate filtrate 5. Filter and Wash Solid precipitate->filtrate dry 6. Dry the Crude Product filtrate->dry purify 7. Recrystallize or Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of N-substituted 4-methoxyphthalimides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Inactive Reactants start->cause1 Yes cause2 Suboptimal Conditions start->cause2 Yes cause3 Incomplete Reaction start->cause3 Yes sol1 Check Purity of Anhydride and Amine cause1->sol1 sol2 Increase Temperature Change Solvent Add Catalyst cause2->sol2 sol3 Increase Reaction Time cause3->sol3 end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 4-Methoxyisobenzofuran-1,3-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methoxyisobenzofuran-1,3-dione via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound, offering targeted solutions to streamline your purification process.

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] For aromatic compounds like this, solvents such as ethanol, or solvent mixtures like heptane/ethyl acetate or methanol/water, are often effective.[2] It is recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to determine the best option. A good starting point is to test solvents with similar functional groups; for example, an ester like ethyl acetate may be a good choice.[3]

Q2: My compound is not dissolving, even when heating the solvent. What should I do?

A2: If the compound remains insoluble even in a large volume of boiling solvent, the solvent is likely unsuitable. You may need to select a more polar solvent or consider a solvent mixture. If solubility is an issue across many common solvents, polar aprotic solvents such as DMF or DMSO can be effective, but they may require removal under a high vacuum. Another approach is a mixed solvent system, where the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy.[4]

Q3: Upon cooling, my compound separates as an oil instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To encourage crystal formation, try the following:

  • Reheat and Dilute: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Slow Cooling: Rapid cooling can promote oil formation. Let the solution cool to room temperature on a benchtop before transferring it to an ice bath.

  • Seed Crystals: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.

Q4: My final product has a low yield. What are the potential causes and solutions?

A4: A low yield can result from several factors:

  • Using too much solvent: This will cause a significant portion of your compound to remain in the mother liquor. If the mother liquor has not been discarded, you can test for the presence of the dissolved product by dipping a glass stirring rod into it and allowing the solvent to evaporate. If a solid residue forms, you can try to recover more product by boiling off some of the solvent and re-cooling.[5]

  • Premature crystallization: If crystals form too quickly during hot filtration, product can be lost. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to rinse the flask and filter paper.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

Q5: No crystals are forming, even after the solution has cooled for an extended period. What steps can I take?

A5: If crystallization does not occur, the solution is likely not supersaturated. Here are some techniques to induce crystallization:

  • Scratch the flask: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus.

  • Add a seed crystal: A small crystal of the pure compound can act as a template for crystal growth.

  • Reduce the solvent volume: If too much solvent was added, you can heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Introduce a foreign object: A speck of dust or other particulate matter can sometimes provide a nucleation site.

Q6: The purified crystals are discolored. How can I remove the colored impurities?

A6: If your final product is colored, it may be due to the presence of impurities. To address this, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Quantitative Data

Below is a table summarizing the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₆O₄
Molecular Weight 178.143 g/mol [5]
Appearance Solid[5][6]
Purity (Typical) 98%[5][6]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a suitable solvent mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, to prevent solvent evaporation)

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate, gently swirling, until the solid completely dissolves. Add more solvent in small portions if necessary, ensuring you use the minimum amount required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent contamination. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation A Place Crude Compound in Erlenmeyer Flask B Add Minimal Hot Solvent A->B C Heat to Dissolve B->C D Hot Filtration (if necessary) C->D Insoluble impurities? E Cool to Room Temperature C->E No insoluble impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J Troubleshooting_Recrystallization cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_yield Yield & Purity Issues Start Problem Encountered NoDissolve Compound Won't Dissolve Start->NoDissolve OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Discolored Discolored Crystals Start->Discolored Sol_NoDissolve Action: Choose a more polar solvent or use a solvent mixture. NoDissolve->Sol_NoDissolve Sol_OilingOut Action: Reheat, add more solvent, cool slowly, add seed crystal, or scratch flask. OilingOut->Sol_OilingOut Sol_NoCrystals Action: Scratch flask, add seed crystal, or reduce solvent volume. NoCrystals->Sol_NoCrystals Sol_LowYield Action: Check solvent amount, avoid premature crystallization, ensure complete cooling. LowYield->Sol_LowYield Sol_Discolored Action: Use activated charcoal during recrystallization. Discolored->Sol_Discolored

References

Technical Support Center: 4-Methoxyisobenzofuran-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxyisobenzofuran-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the dehydration of 4-methoxyphthalic acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, most commonly acetic anhydride. The reaction is generally straightforward, but careful control of reaction conditions is necessary to minimize byproduct formation.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: Several byproducts can form during the synthesis, depending on the reaction conditions. The most common ones include:

  • Unreacted 4-methoxyphthalic acid: Incomplete dehydration is a common issue.

  • Acetic acid: A standard byproduct when using acetic anhydride, which is typically removed during workup.

  • Polymeric anhydrides: Can form from intermolecular dehydration, especially with prolonged heating.

  • Mixed anhydride: An intermediate species formed between 4-methoxyphthalic acid and acetic acid may persist if the reaction is not driven to completion.

  • Friedel-Crafts acylation products: Although less common without a strong acid catalyst, acylation of the electron-rich aromatic ring by acetic anhydride is a potential side reaction.[1]

  • Demethylation products: Under harsh acidic or high-temperature conditions, the methoxy group could be cleaved to yield hydroxyphthalic anhydride derivatives.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a spot of the reaction mixture can be compared against the starting material (4-methoxyphthalic acid) and a pure sample of the product, if available. In HPLC, the disappearance of the starting material peak and the appearance of the product peak can be tracked over time. Infrared (IR) spectroscopy can also be useful; the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride C=O stretches (around 1850 and 1770 cm⁻¹) indicate product formation.

Q4: What is the best way to purify the crude this compound?

A4: Purification is typically achieved through recrystallization or sublimation. For recrystallization, solvents like a mixture of toluene and hexane or dichloromethane and petroleum ether can be effective. The choice of solvent will depend on the solubility of the product and the impurities. Sublimation under vacuum is an excellent method for obtaining high-purity material, as it effectively removes non-volatile impurities like the starting diacid and polymeric byproducts.

Q5: My final product appears to be off-white or yellowish. What could be the cause?

A5: A discolored product often indicates the presence of impurities. This could be due to residual starting material, polymeric byproducts, or products of side reactions that are colored. High reaction temperatures or prolonged reaction times can contribute to the formation of such impurities. Purification by recrystallization, possibly with the addition of a small amount of activated carbon, or sublimation can often yield a white, crystalline product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Hydrolysis of the product back to the dicarboxylic acid.1. Increase reaction time or temperature moderately. Ensure the acetic anhydride is in sufficient excess. 2. Optimize the recrystallization solvent system to minimize product solubility in the mother liquor. If subliming, ensure the vacuum is adequate and the temperature is optimized. 3. Ensure all glassware is dry and use anhydrous solvents during workup. Avoid exposure of the product to moisture.
Product is difficult to crystallize 1. Presence of significant amounts of impurities, especially polymeric byproducts. 2. Inappropriate crystallization solvent.1. Attempt to purify by sublimation first to remove non-volatile impurities. 2. Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. Seeding with a small crystal of pure product can induce crystallization.
FTIR spectrum still shows a broad O-H peak Unreacted 4-methoxyphthalic acid is present in the product.The dehydration reaction is incomplete. Repeat the reaction with fresh reagents and ensure adequate heating and reaction time. Alternatively, purify the product to remove the unreacted starting material, for example, by sublimation.
Product melts over a broad range The product is impure.Purify the product by recrystallization or sublimation until a sharp melting point is observed. The reported melting point for this compound is around 99-101 °C.
Product decomposes upon storage The product is sensitive to moisture.Store the purified this compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture, which can cause hydrolysis back to the dicarboxylic acid.[2][3]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Methoxyphthalic acid

  • Acetic anhydride

  • Toluene (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphthalic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot toluene, and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 4-Methoxyphthalic Acid + Acetic Anhydride Start->Reactants Reaction Reflux (2-4h) Reactants->Reaction Workup Remove Volatiles (Rotary Evaporation) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Recrystallization Recrystallization (Toluene/Hexane) Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure Product Drying->Pure_Product Troubleshooting_Byproducts Crude_Product Crude Product Analysis Incomplete_Reaction Incomplete Reaction: - Unreacted Starting Material - Mixed Anhydride Crude_Product->Incomplete_Reaction Incomplete Conversion Side_Reactions Side Reactions: - Polymerization - Acylation - Demethylation Crude_Product->Side_Reactions Harsh Conditions Process_Impurity Process Impurity: - Residual Acetic Acid Crude_Product->Process_Impurity Inefficient Workup Pure_Product Desired Product: This compound Crude_Product->Pure_Product Successful Synthesis

References

Troubleshooting low yield in 4-Methoxyisobenzofuran-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyisobenzofuran-1,3-dione.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on factors that can lead to low yields.

Q1: My reaction to synthesize this compound from 4-methoxyphthalic acid resulted in a low yield. What are the potential causes?

A1: Low yields in this reaction are typically attributed to several factors:

  • Incomplete Reaction: The dehydration of 4-methoxyphthalic acid to form the cyclic anhydride may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of dehydrating agent.

  • Hydrolysis of the Product: this compound is a cyclic anhydride and is susceptible to hydrolysis, reverting to 4-methoxyphthalic acid in the presence of water. Moisture in the starting materials, solvents, or exposure of the reaction mixture to atmospheric moisture can significantly reduce the yield.

  • Side Reactions: At elevated temperatures, decarboxylation or other side reactions can occur, leading to the formation of undesired byproducts.

  • Losses during Work-up and Purification: The product can be lost during extraction, precipitation, and purification steps. Adherence to a carefully designed purification protocol is crucial.

  • Purity of Starting Material: Impurities in the starting 4-methoxyphthalic acid can interfere with the reaction and lead to lower yields of the desired product.

Q2: How can I determine if my reaction has gone to completion?

A2: Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) is a common and effective method. Spot the reaction mixture alongside the starting material (4-methoxyphthalic acid). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Q3: What are the recommended dehydrating agents and reaction conditions?

A3: The most common method for synthesizing this compound is the intramolecular dehydration of 4-methoxyphthalic acid. Several dehydrating agents can be used, each with its own optimal conditions.

Dehydrating AgentTemperatureReaction TimeTypical YieldNotes
Acetic Anhydride100-140°C2-4 hoursModerate to HighA common and effective reagent. Excess acetic anhydride can be removed by distillation.
Acetic Acid100°C3 hoursModerateA milder option, but may require longer reaction times for complete conversion.[1]
Concentrated Sulfuric Acid180°C3 hoursModerate to HighA strong dehydrating agent, but the high temperature can sometimes lead to side reactions.[1]

Q4: My product appears to be contaminated with the starting material after the reaction. How can I effectively purify it?

A4: If the product is contaminated with unreacted 4-methoxyphthalic acid, several purification techniques can be employed:

  • Precipitation: After removing the excess dehydrating agent (e.g., by rotary evaporation), the crude product can be dissolved in a suitable solvent and then precipitated by adding a non-solvent. For instance, dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar solvent like petroleum ether can cause the product to precipitate, leaving the more polar starting material in the solution.[1]

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: For high purity, column chromatography is recommended. A common solvent system is a mixture of petroleum ether and ethyl acetate.[1]

  • Sublimation: Phthalic anhydrides can often be purified by sublimation, which can be particularly effective for removing non-volatile impurities.

Q5: I suspect my product is hydrolyzing back to the dicarboxylic acid. How can I prevent this?

A5: Preventing hydrolysis is critical for achieving a high yield. Here are some key measures:

  • Use Dry Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and ensure the starting 4-methoxyphthalic acid is as dry as possible.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification steps promptly to minimize the product's exposure to moisture.

  • Proper Storage: Store the final product in a desiccator over a drying agent to protect it from atmospheric moisture.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Method 1: Dehydration using Acetic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphthalic acid.

  • Reagent Addition: Add an excess of acetic anhydride to the flask.

  • Reaction: Heat the mixture to 120-140°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Purification:

    • Precipitation: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate the product by adding a non-polar solvent (e.g., petroleum ether).

    • Filtration: Collect the precipitated solid by vacuum filtration and wash with the non-polar solvent.

    • Drying: Dry the purified product under vacuum. For higher purity, recrystallization or column chromatography can be performed.

Method 2: Dehydration using Concentrated Sulfuric Acid
  • Reaction Setup: In a round-bottom flask, place 4-methoxyphthalic acid.

  • Reagent Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the flask.

  • Reaction: Heat the mixture in an oil bath to 180°C and stir for 3 hours. Monitor the reaction by TLC.[1]

  • Work-up: After cooling, carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification:

    • Filtration: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

    • Drying: Dry the crude product.

    • Further Purification: The crude product can be further purified by recrystallization or column chromatography using a petroleum ether/ethyl acetate solvent system.[1]

Visualizations

Signaling Pathways and Workflows

Troubleshooting_Workflow start Low Yield check_completion Reaction Complete? start->check_completion check_hydrolysis Evidence of Hydrolysis? check_completion->check_hydrolysis Yes optimize_conditions Optimize Reaction (Time, Temp, Reagent) check_completion->optimize_conditions No check_purity Starting Material Pure? check_hydrolysis->check_purity No dry_reagents Use Anhydrous Conditions check_hydrolysis->dry_reagents Yes purify_sm Purify Starting Material check_purity->purify_sm No optimize_purification Optimize Purification Protocol check_purity->optimize_purification Yes end Improved Yield optimize_conditions->end dry_reagents->end purify_sm->end optimize_purification->end

References

Improving the stability of 4-Methoxyisobenzofuran-1,3-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-Methoxyisobenzofuran-1,3-dione in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity over time. What is the likely cause?

A1: this compound, like other cyclic anhydrides, is susceptible to hydrolysis, which is the primary cause of its instability in solution. All acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze to form the corresponding dicarboxylic acid, in this case, 4-methoxyphthalic acid.[1] This loss of the anhydride functional group leads to a loss of reactivity and desired biological or chemical activity.

Q2: What is the primary degradation product of this compound in the presence of water?

A2: The primary degradation product is 4-methoxyphthalic acid. The hydrolysis process involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the dicarboxylic acid.[2][3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The rate of hydrolysis of cyclic anhydrides is significantly influenced by pH. Basic conditions (higher pH) accelerate the rate of hydrolysis due to the increased concentration of the more nucleophilic hydroxide ion (OH-), which readily attacks the electrophilic carbonyl carbons of the anhydride.[4][5] Neutral and acidic conditions also lead to hydrolysis, albeit at a slower rate.

Q4: Are there any solvents in which this compound is more stable?

A4: To enhance stability, it is recommended to use anhydrous aprotic solvents. Examples of suitable solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. It is crucial to use solvents with very low water content, as even trace amounts of water can lead to hydrolysis over time.

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions should be prepared in a dry, aprotic solvent. To minimize exposure to atmospheric moisture, it is advisable to handle the solid compound and solvents in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Solutions should be stored in tightly sealed vials, preferably with a septum, at low temperatures (-20°C or -80°C) to slow down any potential degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Monitor the purity of the solution using HPLC-UV before use.
Precipitate formation in solution The degradation product, 4-methoxyphthalic acid, may have lower solubility in the chosen solvent.If the experiment allows, consider using a solvent in which both the anhydride and its degradation product are soluble. Otherwise, use fresh solutions.
Low reaction yield Loss of the reactive anhydride due to hydrolysis.Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere.
Unexpected side products Reaction with nucleophilic solvents (e.g., methanol, ethanol) or impurities.Avoid using protic or nucleophilic solvents unless they are part of the reaction scheme. Use high-purity, anhydrous solvents.

Data Presentation: Hydrolysis of Phthalic Anhydride (as a proxy for this compound)

Disclaimer: The following data is for the unsubstituted phthalic anhydride and should be used as an estimation for the stability of this compound. The methoxy group may alter the hydrolysis rate.

Condition Half-life (t½) Reference
Aqueous solution, 25°C~1.5 minutes[6]
pH 7, 25°C~27 minutes[6]
pH 5.2, 28°C~32 seconds[6]

Experimental Protocols

Protocol for Monitoring the Stability of this compound in Solution by HPLC-UV

This protocol outlines a general method for determining the stability of this compound in a given solvent over time.

1. Materials and Reagents:

  • This compound

  • High-purity solvent of choice (e.g., acetonitrile, with and without a defined percentage of water)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.[7][8]

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[9]

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure the solvent is of the desired condition (e.g., anhydrous or with a specific water content).

  • Sample Incubation:

    • Aliquot the stock solution into several sealed vials.

    • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).

  • HPLC Analysis:

    • Set up the HPLC system. A common starting mobile phase for gradient elution could be:[10]

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Equilibrate the column with the initial mobile phase conditions.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the incubated vials, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

    • Monitor the chromatogram at a wavelength where this compound has strong absorbance.

    • The appearance of a new peak with a different retention time, corresponding to 4-methoxyphthalic acid, indicates degradation.

  • Data Analysis:

    • Integrate the peak areas of this compound and any degradation products.

    • Calculate the percentage of remaining this compound at each time point.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics and half-life in the tested condition.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_product Degradation Product This compound This compound 4-Methoxyphthalic_acid 4-Methoxyphthalic Acid This compound->4-Methoxyphthalic_acid Hydrolysis H2O Water H2O->4-Methoxyphthalic_acid

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow start Inconsistent Results or Low Reaction Yield check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution before each experiment. check_solution->prepare_fresh No check_solvents Are the solvents anhydrous and aprotic? check_solution->check_solvents Yes prepare_fresh->check_solvents use_dry_solvents Use high-purity, anhydrous aprotic solvents (e.g., DCM, THF). check_solvents->use_dry_solvents No check_atmosphere Was the experiment conducted under an inert atmosphere? check_solvents->check_atmosphere Yes use_dry_solvents->check_atmosphere use_inert_atmosphere Use an inert atmosphere (Nitrogen or Argon). check_atmosphere->use_inert_atmosphere No monitor_purity Monitor solution purity with HPLC-UV. check_atmosphere->monitor_purity Yes use_inert_atmosphere->monitor_purity

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Reactions of 4-Methoxyisobenzofuran-1,3-dione with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reaction of 4-Methoxyisobenzofuran-1,3-dione with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound with nucleophiles?

This compound, a derivative of phthalic anhydride, readily undergoes nucleophilic acyl substitution. The primary reactions involve the ring-opening of the anhydride by a nucleophile to form a carboxylic acid derivative. Subsequent reaction, often promoted by heat, leads to the formation of a cyclic imide (with primary amines) or an ester (with alcohols).

Q2: What are the most common side reactions to be aware of?

The two most common side reactions are the formation of regioisomers and hydrolysis of the anhydride.

  • Formation of Regioisomers: Since this compound is an unsymmetrical anhydride, a nucleophile can attack either of the two carbonyl carbons. This can lead to the formation of two different regioisomeric products. The methoxy group, being an electron-donating group, can influence the electrophilicity of the adjacent carbonyl carbon, thus affecting the regioselectivity of the reaction.

  • Hydrolysis: Anhydrides are susceptible to hydrolysis, reacting with any trace amounts of water in the reaction mixture to form the corresponding dicarboxylic acid (4-methoxyphthalic acid). This reduces the yield of the desired product.

Q3: Can decarboxylation be a significant side reaction?

While decarboxylation can occur in carboxylic acids under certain conditions, it is generally not considered a primary side reaction for the direct reaction of this compound with nucleophiles under standard conditions. The aromatic ring is stable, and the conditions for nucleophilic attack are typically not harsh enough to induce significant decarboxylation of the resulting phthalic acid derivatives.

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers

Problem: The reaction with a primary amine yields two isomeric phthalimide products.

Cause: Nucleophilic attack occurs at both carbonyl carbons of the unsymmetrical this compound. The reaction of unsymmetrical phthalic anhydrides with aniline derivatives is known to produce two regioisomeric phthalamic acids, with one typically forming as the major product due to selective amine addition to the less sterically hindered or more electrophilic carbonyl group.[1]

Troubleshooting Strategies:

  • Control Reaction Temperature: Lowering the reaction temperature may enhance the inherent electronic preference for nucleophilic attack at one carbonyl over the other, potentially improving the isomeric ratio.

  • Choice of Solvent: The polarity of the solvent can influence the transition state energies for the formation of the two regioisomers. Experiment with a range of solvents (e.g., toluene, acetic acid, DMF) to optimize the regioselectivity.

  • Use of Catalysts: Lewis acid or base catalysts can be employed to direct the nucleophilic attack to a specific carbonyl group. For instance, a Lewis acid could coordinate to one of the carbonyl oxygens, making the corresponding carbon more electrophilic.

  • Steric Hindrance: If the nucleophile is sterically bulky, it may preferentially attack the less sterically hindered carbonyl group.

Experimental Protocol to Enhance Regioselectivity (Illustrative):

  • Dissolve this compound (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the primary amine (1 equivalent) in anhydrous toluene dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to determine the ratio of the two regioisomers.

  • For cyclization to the imide, heat the reaction mixture to reflux for 4-6 hours, monitoring for the disappearance of the intermediate amic acid.

Data Presentation:

NucleophileReaction ConditionsRatio of Regioisomer 1 : Regioisomer 2Reference
2-tert-butylanilineNot specified56% : 12% (isolated yields of phthalamic acids)[1]

Note: The above data is for a related system (4-methylisobenzofuran-1,3-dione) and serves as an illustrative example of the potential for regioisomer formation.

Issue 2: Low Yield Due to Hydrolysis

Problem: The final product is contaminated with 4-methoxyphthalic acid, and the overall yield is low.

Cause: Presence of water in the reagents or solvent leads to the hydrolysis of the anhydride. Phthalic anhydride reacts with hot water to form phthalic acid.[2]

Troubleshooting Strategies:

  • Use Anhydrous Reagents and Solvents: Ensure that all solvents are thoroughly dried using appropriate drying agents (e.g., molecular sieves, sodium sulfate) and that nucleophiles are anhydrous.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Azeotropic Removal of Water: For reactions requiring elevated temperatures for cyclization, using a solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus.

Experimental Protocol to Minimize Hydrolysis:

  • Set up a flame-dried flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap under a nitrogen atmosphere.

  • Charge the flask with this compound (1 equivalent), the nucleophile (1 equivalent), and anhydrous toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the reaction is complete as monitored by TLC or other analytical methods.

  • Cool the reaction mixture and proceed with the workup and purification.

Visualizations

Reaction Pathway: Nucleophilic Attack and Potential Side Reactions

reaction_pathway anhydride This compound intermediate1 Intermediate (Amic Acid - Isomer 1) anhydride->intermediate1 Attack at C1 intermediate2 Intermediate (Amic Acid - Isomer 2) anhydride->intermediate2 Attack at C3 hydrolysis_product 4-Methoxyphthalic Acid anhydride->hydrolysis_product Hydrolysis nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate1 nucleophile->intermediate2 water Water (H2O) water->hydrolysis_product product1 Desired Product (Imide - Isomer 1) intermediate1->product1 Cyclization side_product Side Product (Imide - Isomer 2) intermediate2->side_product Cyclization

Figure 1. Reaction of this compound with a nucleophile.
Troubleshooting Workflow

troubleshooting_workflow start Reaction of this compound check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity issue1 Problem: Mixture of Isomers check_purity->issue1 Isomeric Mixture? issue2 Problem: Low Yield / Presence of Dicarboxylic Acid check_purity->issue2 Low Yield? solution1 Optimize for Regioselectivity: - Lower Temperature - Change Solvent - Add Catalyst issue1->solution1 Yes end Pure Desired Product issue1->end No solution2 Minimize Hydrolysis: - Use Anhydrous Reagents/Solvents - Inert Atmosphere - Azeotropic Water Removal issue2->solution2 Yes issue2->end No solution1->start Re-run Experiment solution2->start Re-run Experiment

Figure 2. Troubleshooting workflow for side reactions.

References

Technical Support Center: Monitoring 4-Methoxyisobenzofuran-1,3-dione Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 4-Methoxyisobenzofuran-1,3-dione using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring reactions with this compound?

A1: TLC is a rapid, cost-effective, and highly effective technique for monitoring the progress of many organic reactions.[1][2] For reactions involving this compound, which is an aromatic compound, visualization of the reactant and potential products is often straightforward using a UV lamp, as these compounds are typically UV-active.[3] This allows for a quick qualitative assessment of the reaction's progress by observing the disappearance of the starting material and the appearance of the product(s).

Q2: What are the typical reactions of this compound that can be monitored by TLC?

A2: this compound is a cyclic anhydride and is susceptible to nucleophilic attack. Common reactions that can be monitored by TLC include:

  • Hydrolysis: Reaction with water to form 4-methoxyphthalic acid.

  • Alcoholysis: Reaction with an alcohol to form a 4-methoxyphthalic acid monoester.

  • Aminolysis: Reaction with an amine to form a 4-methoxyphthalamic acid.

Q3: How do the polarities of this compound and its ring-opened products compare on a silica gel TLC plate?

A3: On a standard silica gel TLC plate, the polarity of the compounds determines their retention factor (Rf). This compound, being a cyclic anhydride, is less polar than its corresponding ring-opened products. The hydrolysis product (a dicarboxylic acid) or alcoholysis/aminolysis products (containing a carboxylic acid and an ester/amide) are more polar due to the presence of hydrogen-bonding functional groups.[3] Therefore, you can expect the following trend in Rf values:

  • This compound (Starting Material): Higher Rf value (travels further up the plate).

  • Ring-Opened Product (e.g., 4-methoxyphthalic acid monoester): Lower Rf value (travels a shorter distance up the plate).

Q4: What is a "co-spot" and why is it important when monitoring reactions by TLC?

A4: A co-spot is a lane on the TLC plate where both a reference sample of the starting material and a sample of the reaction mixture are spotted on top of each other.[1] This is a crucial control to confidently identify the starting material spot in the reaction mixture lane, especially if the product's Rf is very close to the starting material's Rf.[1][4] If the starting material is still present in the reaction mixture, the co-spot will appear as a single, potentially elongated spot at the same height as the starting material reference.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Streaking of Spots - The sample is too concentrated (overloaded).- The product is a carboxylic acid and is interacting strongly with the acidic silica gel.- Dilute the sample before spotting it on the TLC plate.- Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid product and reduce its interaction with the silica gel.[3]
Spots Remain on the Baseline (Low Rf) - The mobile phase is not polar enough to move the polar product up the plate.- Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Spots Run with the Solvent Front (High Rf) - The mobile phase is too polar, causing all components to travel with the solvent front.- Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.
No Visible Spots Under UV Light - The compounds are not UV-active.- The sample is too dilute.- While this compound and its likely products are expected to be UV-active, if no spots are seen, try a chemical stain. A potassium permanganate (KMnO4) stain can be effective for visualizing many organic compounds. Anisaldehyde or iodine stains can also be used.[3]- Concentrate the sample by spotting the TLC plate multiple times in the same location, allowing the solvent to dry between each application.[5]
Reactant and Product Spots are Very Close Together - The chosen mobile phase does not provide adequate separation.- Experiment with different solvent systems of varying polarities. Trying a different combination of solvents (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can sometimes improve separation even if the overall polarity is similar.
Reaction Mixture Appears as a Smear - The reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO) which does not evaporate from the TLC plate.- After spotting the TLC plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[4]

Experimental Protocol: Monitoring the Alcoholysis of this compound with Methanol

This protocol describes a general procedure for monitoring the reaction of this compound with methanol to form the corresponding monoester using TLC.

1. Preparation of the TLC Chamber:

  • Add a suitable mobile phase, such as 7:3 hexane:ethyl acetate with 0.5% acetic acid, to a TLC developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with the solvent vapor.

  • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

3. Spotting the TLC Plate:

  • SM Lane: Using a capillary tube, spot a dilute solution of this compound in a volatile solvent (e.g., ethyl acetate) on the leftmost mark.

  • Co Lane: Spot the starting material solution on the center mark.

  • Rxn Lane: At various time points during the reaction (e.g., t=0, 30 min, 1 hr), take a small aliquot of the reaction mixture and spot it on the rightmost mark. Also, spot the reaction mixture directly on top of the starting material spot in the "Co" lane.

4. Development of the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

5. Visualization and Interpretation:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.

  • Circle the visible spots with a pencil.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane, and a new, lower Rf spot corresponding to the product is observed.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop visualize Visualize under UV Light develop->visualize interpret Interpret Results (Disappearance of SM, Appearance of Product) visualize->interpret

Caption: Experimental workflow for monitoring a reaction by TLC.

Troubleshooting_Logic start TLC Plate Analysis streaking Are spots streaking? start->streaking rf_issue Incorrect Rf values? streaking->rf_issue No sol_streaking1 Dilute sample streaking->sol_streaking1 Yes no_spots No spots visible? rf_issue->no_spots No sol_rf_high Decrease eluent polarity rf_issue->sol_rf_high Yes (Too High) sol_rf_low Increase eluent polarity rf_issue->sol_rf_low Yes (Too Low) sol_no_spots1 Concentrate sample no_spots->sol_no_spots1 Yes end Successful Analysis no_spots->end No sol_streaking2 Add acid to eluent sol_streaking1->sol_streaking2 sol_streaking2->rf_issue sol_rf_high->no_spots sol_rf_low->no_spots sol_no_spots2 Use a chemical stain sol_no_spots1->sol_no_spots2 sol_no_spots2->end

Caption: A decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Column Chromatography Purification of 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methoxyisobenzofuran-1,3-dione and related compounds using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Q1: My product is not moving off the column baseline, even with a high concentration of polar solvent.

Possible Causes:

  • Hydrolysis of the Anhydride: this compound is a cyclic anhydride and is susceptible to hydrolysis, especially on the acidic surface of silica gel, forming the corresponding dicarboxylic acid. This diacid is significantly more polar and will bind strongly to the silica.

  • Incorrect Solvent System: The chosen eluent may not be sufficiently polar to move the compound.

  • Compound Precipitation: The product may have precipitated at the top of the column if it is not very soluble in the initial eluent.

Solutions:

  • Use a Non-polar Solvent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

  • Dry Loading: If solubility is an issue, consider dry-loading the sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[1]

  • Alternative Stationary Phases: If decomposition on silica is suspected, consider using a less acidic stationary phase like neutral alumina or Florisil.

Q2: My product is coming off the column with impurities, and I'm not getting good separation.

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute together.

  • Column Overloading: Too much sample may have been loaded onto the column for its size.

  • Poor Column Packing: The column may have been packed unevenly, leading to channeling and poor separation.

Solutions:

  • Optimize the Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.3.

  • Reduce Sample Load: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.

Q3: I suspect my product is decomposing on the column. How can I confirm this and prevent it?

Possible Causes:

  • Hydrolysis: As mentioned, the primary decomposition pathway is likely hydrolysis to the dicarboxylic acid.

  • Reaction with Silica: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

Solutions:

  • 2D TLC Analysis: To check for on-plate decomposition, run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it in the same or a different solvent system. If new spots appear that were not on the diagonal, your compound is likely decomposing on the silica.

  • Deactivate the Silica Gel: You can deactivate the silica gel by preparing a slurry with a small percentage of triethylamine or by using commercially available deactivated silica.

  • Work-up to Remove Acidic Impurities: Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic dicarboxylic acid impurity into its water-soluble salt, which will move to the aqueous layer.

Q4: The elution of my product is very slow, and the peaks are broad (tailing).

Possible Causes:

  • Strong Interaction with Silica: The compound may have functional groups that interact strongly with the silanol groups on the silica surface.

  • Solvent Polarity is Too Low: The eluent may not be strong enough to displace the compound from the stationary phase efficiently.

Solutions:

  • Increase Solvent Polarity Gradually: Once the less polar impurities have eluted, you can gradually increase the percentage of the more polar solvent in your eluent to speed up the elution of your product.

  • Add a Modifier: For compounds that exhibit strong tailing, adding a small amount of a modifier to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid might help, while for basic compounds, triethylamine is often used. Given the anhydride nature of the target compound, avoiding basic modifiers is recommended to prevent ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity when synthesizing this compound?

A1: The most common impurity is the corresponding dicarboxylic acid, 3-methoxyphthalic acid, which is formed by the hydrolysis of the anhydride ring. Unreacted starting materials from the synthesis can also be present.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A good starting point for a normal-phase silica gel column would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution starting from a low percentage of ethyl acetate (e.g., 5-10%) and gradually increasing it is recommended.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound contains a chromophore and should be visible under a UV lamp (254 nm). Staining with potassium permanganate is also a general method for visualizing organic compounds.

Q4: Is it possible to purify this compound without column chromatography?

A4: Recrystallization can be an effective alternative or complementary purification technique if a suitable solvent system can be found. Washing the crude product with a non-polar solvent to remove non-polar impurities or with a saturated sodium bicarbonate solution to remove acidic impurities can also be effective pre-purification steps.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Stationary PhaseEluent System (v/v)ApplicationExpected Rf of Product
Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)TLC Analysis & Column Elution~0.3-0.4
Silica Gel 60 F254Dichloromethane:Methanol (98:2)Alternative for more polar impuritiesVaries
Neutral AluminaHexane:Ethyl Acetate (8:2)For acid-sensitive compoundsVaries

Note: These are starting recommendations. The optimal solvent system should be determined experimentally using TLC.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Add a thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin elution, collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 5% to 20%). The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the final product under high vacuum.

Mandatory Visualization

TroubleshootingWorkflow Start Problem with Column Chromatography NoMovement Q1: Product not moving? Start->NoMovement PoorSeparation Q2: Poor separation? Start->PoorSeparation Decomposition Q3: Suspected decomposition? Start->Decomposition SlowElution Q4: Slow elution / tailing? Start->SlowElution Hydrolysis Check for hydrolysis (more polar spot on TLC) NoMovement->Hydrolysis Cause SolventPolarity1 Increase eluent polarity NoMovement->SolventPolarity1 Solution DryLoad Use dry loading technique NoMovement->DryLoad Solution AltStationary Consider neutral alumina NoMovement->AltStationary Solution OptimizeTLC Optimize solvent system with TLC (Rf ~0.3) PoorSeparation->OptimizeTLC Solution ReduceLoad Reduce sample load PoorSeparation->ReduceLoad Solution Repack Repack column carefully PoorSeparation->Repack Solution TwoDTLC Run 2D TLC to confirm Decomposition->TwoDTLC Confirmation DeactivateSilica Deactivate silica with triethylamine Decomposition->DeactivateSilica Prevention BicarbWash Pre-wash crude with NaHCO3(aq) Decomposition->BicarbWash Prevention IncreasePolarityGradual Gradually increase eluent polarity SlowElution->IncreasePolarityGradual Solution AddModifier Add modifier to eluent (use with caution) SlowElution->AddModifier Solution

Caption: Troubleshooting workflow for common column chromatography issues.

ExperimentalWorkflow Start Start: Crude Product PrepareColumn 1. Prepare Silica Gel Column Start->PrepareColumn DryLoadSample 2. Dry Load Sample onto Column PrepareColumn->DryLoadSample EluteColumn 3. Elute with Hexane:EtOAc Gradient DryLoadSample->EluteColumn CollectFractions 4. Collect Fractions EluteColumn->CollectFractions MonitorTLC 5. Monitor Fractions by TLC CollectFractions->MonitorTLC CombineFractions 6. Combine Pure Fractions MonitorTLC->CombineFractions Identify pure fractions EvaporateSolvent 7. Evaporate Solvent CombineFractions->EvaporateSolvent FinalProduct End: Pure Product EvaporateSolvent->FinalProduct

Caption: Experimental workflow for column chromatography purification.

References

Preventing hydrolysis of 4-Methoxyisobenzofuran-1,3-dione during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the hydrolysis of 4-Methoxyisobenzofuran-1,3-dione during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound, also known as 4-methoxyphthalic anhydride, is a cyclic acid anhydride. Acid anhydrides are highly reactive towards nucleophiles, and water is a common nucleophile. The reaction with water, known as hydrolysis, cleaves the anhydride ring to form two carboxylic acid groups. This process is often rapid, even at room temperature.

Q2: What are the primary consequences of hydrolysis during my reaction?

Hydrolysis of this compound can lead to several undesirable outcomes in your experiment:

  • Reduced Yield: The starting material is consumed by a side reaction, lowering the yield of your desired product.

  • Product Contamination: The resulting dicarboxylic acid can contaminate your final product, making purification more challenging.

  • Altered Reaction Stoichiometry: The unintended consumption of the anhydride will alter the stoichiometric ratios of your reactants.

  • Inconsistent Results: The extent of hydrolysis can vary between experiments, leading to poor reproducibility.

Q3: Under what conditions is hydrolysis of this compound most likely to occur?

Hydrolysis is accelerated by:

  • Presence of Water: Even trace amounts of moisture in solvents, reagents, or on glassware can cause significant hydrolysis.

  • Elevated Temperatures: The rate of hydrolysis increases with temperature.

  • Acidic or Basic Conditions: Both acids and bases can catalyze the hydrolysis of acid anhydrides.

Q4: How should I properly store this compound to prevent hydrolysis?

To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container must be tightly sealed to prevent the ingress of moisture. For long-term storage, using a desiccator is highly recommended. It is also advisable to store it separately from strong oxidizing agents, acids, and bases.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound that may be related to hydrolysis.

Problem: My reaction yield is consistently low, and I suspect hydrolysis of the starting material.

  • Possible Cause: Presence of moisture in the reaction setup.

  • Solution:

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or dry your solvents using appropriate methods, such as passing them through activated alumina or using molecular sieves.

    • Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under an inert atmosphere.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Problem: My final product is contaminated with a significant amount of 4-methoxyphthalic acid.

  • Possible Cause: Hydrolysis occurred during the reaction or the work-up procedure.

  • Solution:

    • Reaction Conditions: Strictly adhere to anhydrous reaction conditions as described above.

    • Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature (0-5 °C) to minimize hydrolysis of any unreacted anhydride. Use a saturated sodium bicarbonate solution to neutralize any acidic byproducts, which can also help to extract the dicarboxylic acid impurity into the aqueous layer.

Problem: I observe a precipitate forming when I dissolve this compound in my reaction solvent.

  • Possible Cause: The anhydride has already partially hydrolyzed to the less soluble dicarboxylic acid, or the anhydride itself has low solubility in the chosen solvent.

  • Solution:

    • Check Purity: Before use, check the purity of your this compound.

    • Solvent Selection: Consult solubility data to ensure you are using an appropriate anhydrous solvent. Gentle heating may aid dissolution, but prolonged heating should be avoided to prevent hydrolysis.

    • Fresh Reagent: If significant hydrolysis is suspected in the starting material, consider using a fresh batch.

Data Presentation

Table 1: Factors Influencing the Hydrolysis of this compound

FactorEffect on Hydrolysis RateRecommendations for Minimizing Hydrolysis
Moisture Directly proportional to the amount of water present.Use anhydrous solvents, dry glassware, and an inert atmosphere.
Temperature Increases with rising temperature.Conduct reactions at the lowest effective temperature. Perform aqueous work-ups at low temperatures (e.g., 0-5 °C).
pH Catalyzed by both acidic and basic conditions.Maintain a neutral pH unless the reaction mechanism requires acidic or basic conditions. If so, carefully control the pH and reaction time.
Solvent Polar protic solvents can participate in hydrolysis.Use non-polar, aprotic solvents whenever possible.

Experimental Protocols

General Experimental Protocol to Minimize Hydrolysis in Acylation Reactions

This protocol provides a general framework for reactions involving this compound where hydrolysis is a concern.

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use freshly opened anhydrous solvents or ensure solvents are rigorously dried using standard laboratory procedures (e.g., distillation from a suitable drying agent, use of molecular sieves).

    • Ensure all other reagents are anhydrous.

  • Reaction Setup:

    • Assemble the reaction apparatus while it is still hot and flush with an inert gas (e.g., nitrogen or argon).

    • Maintain a positive pressure of the inert gas throughout the reaction.

    • Add the anhydrous solvent to the reaction flask via a syringe or cannula.

    • Dissolve the other reactants in the anhydrous solvent before adding this compound.

  • Addition of this compound:

    • Add the this compound as a solid in one portion under a strong flow of inert gas, or as a solution in the anhydrous reaction solvent via a dropping funnel or syringe pump.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up:

    • If an aqueous work-up is unavoidable, cool the reaction mixture to 0-5 °C before slowly adding it to a cold, saturated aqueous solution of a weak base like sodium bicarbonate.

    • Perform any extractions quickly and efficiently.

    • Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent.

Visualizations

Hydrolysis_Pathway Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Product 4-Methoxyphthalic Acid Intermediate->Product Ring Opening caption Hydrolysis of this compound.

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Dry Glassware Inert_Atmosphere Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Inert_Atmosphere Add_Reactants Add Reactants Inert_Atmosphere->Add_Reactants Add_Anhydride Add Anhydride Add_Reactants->Add_Anhydride Monitor_Reaction Monitor Reaction Add_Anhydride->Monitor_Reaction Quench Cold Quench (if needed) Monitor_Reaction->Quench Extract Extraction Quench->Extract Dry_Organic Dry Organic Layer Extract->Dry_Organic Purify Purification Dry_Organic->Purify caption Workflow to Minimize Hydrolysis.

Caption: Workflow to Minimize Hydrolysis.

Troubleshooting_Logic action_node action_node Start Low Yield or Impure Product? Check_Moisture Moisture in Reaction? Start->Check_Moisture Check_Workup Hydrolysis During Work-up? Check_Moisture->Check_Workup No Action_Dry Implement Strict Anhydrous Conditions Check_Moisture->Action_Dry Yes Check_Purity Starting Material Purity Issue? Check_Workup->Check_Purity No Action_Workup Optimize Work-up: Low Temp, Quick Check_Workup->Action_Workup Yes Action_Purity Use Fresh or Purified Anhydride Check_Purity->Action_Purity Yes Success Problem Resolved Action_Dry->Success Action_Workup->Success Action_Purity->Success caption Troubleshooting Hydrolysis Issues.

Caption: Troubleshooting Hydrolysis Issues.

Technical Support Center: Synthesis of 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Methoxyisobenzofuran-1,3-dione. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address challenges encountered during laboratory- and large-scale synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction is incomplete, and I still have a significant amount of 4-methoxyphthalic acid remaining. What could be the cause?

A1: Incomplete conversion of the starting material can be due to several factors:

  • Insufficient Dehydrating Agent: Ensure the dehydrating agent (acetic acid or sulfuric acid) is used in the correct proportion and is of adequate purity. Moisture in the reagents or glassware can consume the dehydrating agent.

  • Low Reaction Temperature: The intramolecular cyclization requires a specific temperature to proceed efficiently. For the acetic acid method, the temperature should be maintained at or above 100°C. For the sulfuric acid method, a temperature of 180°C is recommended.[1]

  • Inadequate Reaction Time: The reaction may require more time to reach completion, especially at a larger scale. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Poor Mixing: In larger scale reactions, ensure efficient stirring to maintain a homogenous reaction mixture and facilitate heat transfer.

Q2: The yield of my synthesis is consistently low. How can I improve it?

A2: Low yields can often be rectified by carefully reviewing and optimizing your procedure:

  • Purity of Starting Material: Ensure the 4-methoxyphthalic acid is pure and dry. Impurities can interfere with the reaction.

  • Work-up Losses: Significant amounts of product can be lost during the work-up and purification steps. When precipitating the product with petroleum ether, ensure the solution is sufficiently cooled to maximize precipitation. During filtration, wash the solid with a minimal amount of cold solvent to avoid redissolving the product.

  • Decomposition of Product: this compound, being an anhydride, is susceptible to hydrolysis back to the dicarboxylic acid if exposed to water for prolonged periods during work-up.[2] Ensure all work-up steps are performed promptly and with anhydrous solvents where possible.

  • Sub-optimal Reaction Conditions: Experiment with slight variations in reaction temperature and time to find the optimal conditions for your specific setup.

Q3: I am using the sulfuric acid method and my final product is discolored and difficult to purify. What is the likely impurity?

A3: A common side reaction when using concentrated sulfuric acid with aromatic compounds at high temperatures is sulfonation.[3] The methoxy group on the aromatic ring is an activating group, which can promote electrophilic aromatic substitution, leading to the formation of sulfonated byproducts. These impurities are often colored and can be difficult to separate from the desired product.

  • Minimizing Sulfonation: Use the minimum effective amount of sulfuric acid and avoid unnecessarily high temperatures or prolonged reaction times.

  • Purification: Purification of the product from sulfonated impurities can be challenging. Recrystallization from a suitable solvent system may be effective. Alternatively, washing the crude product with a cold, dilute solution of sodium bicarbonate can help to remove acidic sulfonated byproducts, but care must be taken to avoid hydrolysis of the anhydride product.

Q4: What are the main challenges when scaling up this synthesis from a lab scale to a pilot plant or industrial scale?

A4: Scaling up the synthesis of this compound presents several challenges:

  • Heat Management: The reaction, particularly the addition of the starting material to concentrated sulfuric acid, can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with controlled heating and cooling is essential.

  • Reagent Addition: The rate of addition of reagents, especially when using concentrated sulfuric acid, needs to be carefully controlled to manage the heat generated.

  • Mixing: Achieving uniform mixing in a large reactor is more challenging than in a small flask. Inefficient mixing can lead to localized overheating and incomplete reactions. The choice of stirrer and stirring speed is critical.

  • Work-up and Isolation: Handling large volumes of reaction mixture during quenching, filtration, and drying requires appropriate industrial equipment. For instance, quenching a large volume of concentrated sulfuric acid with water is a hazardous operation that must be done with extreme care and appropriate cooling.

  • Purification: Large-scale purification methods like industrial-scale crystallization or distillation may be required to achieve the desired product purity.

Experimental Protocols

Detailed methodologies for the two primary synthesis routes are provided below.

Method 1: Acetic Acid Dehydration

This method employs acetic acid as the dehydrating agent.

Procedure:

  • To a 100 mL microwave reaction tube, add 4-methoxyphthalic acid.

  • Add 2 mL of acetic acid to the reaction tube.

  • Seal the tube and place it in a pre-heated oil bath at 100°C.

  • Stir the reaction mixture for 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a 50 mL flask.

  • Remove the excess acetic acid by rotary evaporation.

  • Add petroleum ether to the residue to precipitate the solid product.

  • Collect the solid by filtration.

  • For further purification, dissolve the crude product in a minimal amount of methanol, concentrate under vacuum, and purify by column chromatography using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to obtain pure this compound.[1]

Method 2: Sulfuric Acid Dehydration

This method utilizes concentrated sulfuric acid as a more potent dehydrating agent.

Procedure:

  • In a 100 mL microwave reaction tube, carefully add 4-methoxyphthalic acid.

  • Slowly add 2 mL of concentrated sulfuric acid to the reaction tube with stirring.

  • Seal the tube and heat the reaction mixture to 180°C in an oil bath.

  • Maintain stirring for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice-water with vigorous stirring.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual sulfuric acid.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., a mixture of acetic anhydride and toluene) to obtain the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis methods.

ParameterMethod 1: Acetic AcidMethod 2: Sulfuric Acid
Starting Material 4-methoxyphthalic acid4-methoxyphthalic acid
Dehydrating Agent Acetic AcidConcentrated Sulfuric Acid
Reaction Temperature 100°C[1]180°C[1]
Reaction Time 3 hours[1]3 hours[1]
Typical Yield Moderate to GoodGood to High
Purity (after purification) >98%>98%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Methoxyphthalic Acid reaction Reaction: Intramolecular Dehydration start->reaction Add Dehydrating Agent (Acetic Acid or H2SO4) workup Work-up: Quenching & Precipitation reaction->workup After 3 hours filtration Filtration workup->filtration purification Column Chromatography or Recrystallization filtration->purification product Final Product: This compound purification->product G cluster_mechanism Reaction Mechanism A 4-Methoxyphthalic Acid B Protonated Carbonyl A->B Protonation of Carbonyl Oxygen (H+) C Acylium Ion Intermediate B->C Loss of Water D Cyclized Intermediate (Wheland-type) C->D Intramolecular Electrophilic Attack E This compound D->E Deprotonation (Restoration of Aromaticity)

References

Validation & Comparative

A Comparative Guide to 4-Methoxyisobenzofuran-1,3-dione and 5-Methoxyisobenzofuran-1,3-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two isomeric methoxy-substituted phthalic anhydrides: 4-Methoxyisobenzofuran-1,3-dione and 5-Methoxyisobenzofuran-1,3-dione. While direct comparative studies are limited in published literature, this document compiles available data on their synthesis, properties, and reactivity, supplemented with theoretical considerations to guide researchers in selecting the appropriate reagent for their synthetic needs.

Introduction

This compound (also known as 3-methoxyphthalic anhydride) and 5-Methoxyisobenzofuran-1,3-dione (also known as 4-methoxyphthalic anhydride) are important building blocks in organic synthesis. Their utility stems from the reactive anhydride functionality coupled with the directing effects of the methoxy group on the aromatic ring. These features make them valuable precursors for the synthesis of a variety of complex molecules, including pharmaceuticals, natural products, and functional materials. The positional isomerism of the methoxy group significantly influences the electronic properties of the aromatic ring, leading to differences in reactivity and regioselectivity in key synthetic transformations such as Friedel-Crafts acylation.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of the two isomers is presented below. Both compounds are solids at room temperature and share the same molecular formula and weight.[1][2]

PropertyThis compound5-Methoxyisobenzofuran-1,3-dione
Synonym 3-Methoxyphthalic anhydride4-Methoxyphthalic anhydride
CAS Number 14963-96-328281-76-7
Molecular Formula C₉H₆O₄C₉H₆O₄
Molecular Weight 178.14 g/mol 178.14 g/mol
Appearance SolidOff-white to white solid
Purity (typical) ≥98%Data not available
Melting Point Data not availableData not available
Solubility Data not availableData not available

Synthesis of Isomers

The primary route to both 4- and 5-methoxyisobenzofuran-1,3-dione is through the dehydration of their corresponding dicarboxylic acids, 3-methoxyphthalic acid and 4-methoxyphthalic acid, respectively. This cyclization is typically achieved by heating with a dehydrating agent such as acetic anhydride or a strong acid.

Experimental Protocol: Synthesis of 5-Methoxyisobenzofuran-1,3-dione

This protocol is adapted from established methods for the synthesis of 5-methoxyisobenzofuran-1,3-dione from 4-methoxyphthalic acid.

Materials:

  • 4-Methoxyphthalic acid

  • Acetic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Petroleum ether

  • Ethyl acetate

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphthalic acid (0.16 mol) in anhydrous tetrahydrofuran (150 mL).

  • Slowly add acetic anhydride (40 mL) to the solution.

  • Reflux the reaction mixture with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure to yield the crude product.

  • To purify, add petroleum ether to the crude solid to induce precipitation.

  • Filter the solid and redissolve it in a minimal amount of methanol.

  • Concentrate the methanolic solution under vacuum.

  • Perform column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent to obtain the pure 5-Methoxyisobenzofuran-1,3-dione.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is less commonly reported. However, it can be synthesized from 3-methoxyphthalic acid using a similar dehydration method. The precursor, 3-methoxyphthalic acid, can be prepared via a Diels-Alder reaction.

Part 1: Synthesis of 3-Methoxyphthalic Acid (Precursor) The synthesis of 3-methoxyphthalic acid can be achieved through a Diels-Alder reaction of 3-methoxy-2-pyrone with dimethyl acetylenedicarboxylate, followed by saponification and dehydration.[4]

Part 2: Synthesis of this compound Materials:

  • 3-Methoxyphthalic acid

  • Acetic anhydride

Procedure:

  • Combine 3-methoxyphthalic acid with an excess of acetic anhydride in a round-bottom flask.

  • Heat the mixture under reflux for 2-4 hours to effect cyclization through dehydration.

  • Monitor the reaction by TLC until the starting dicarboxylic acid is consumed.

  • Allow the reaction mixture to cool to room temperature, during which the product may crystallize.

  • If crystallization occurs, collect the product by filtration and wash with a small amount of cold ether or petroleum ether.

  • If the product does not crystallize, remove the excess acetic anhydride under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by sublimation.

Reactivity and Application in Synthesis

The primary difference in the synthetic utility of this compound and 5-methoxyisobenzofuran-1,3-dione lies in the regiochemical outcome of their reactions, particularly in electrophilic aromatic substitutions such as Friedel-Crafts acylation. The electron-donating methoxy group activates the aromatic ring and directs incoming electrophiles to specific positions.

Theoretical Reactivity Profile

The position of the methoxy group dictates the sites of highest electron density on the aromatic ring, which are the preferred locations for electrophilic attack.

  • This compound: The methoxy group at the 4-position is expected to strongly activate the 3- and 5-positions for electrophilic attack. Steric hindrance from the adjacent anhydride ring may favor substitution at the 5-position.

  • 5-Methoxyisobenzofuran-1,3-dione: The methoxy group at the 5-position is anticipated to activate the 4- and 6-positions. The 6-position is generally favored for electrophilic attack due to less steric hindrance compared to the 4-position, which is situated between the methoxy group and the anhydride ring.

Applications in Synthesis

Both isomers are valuable in the synthesis of quinones, which are a class of compounds with significant biological activity. For instance, 5-methoxyisobenzofuran-1,3-dione is a known reagent in the synthesis of compounds with antiproliferative activity.[3] The choice between the two isomers will determine the substitution pattern of the resulting polycyclic aromatic systems.

Experimental Workflow: Synthesis of a Hypothetical Polycyclic Ketone

The following diagram illustrates a generalized workflow for the synthesis of a polycyclic ketone using either of the methoxyisobenzofuran-1,3-dione isomers via a Friedel-Crafts acylation reaction.

Conclusion

References

A Spectroscopic Comparison of 4-Methoxyisobenzofuran-1,3-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Methoxyisobenzofuran-1,3-dione and its related derivatives. The information presented is intended to assist researchers in the identification, characterization, and analysis of these compounds. While specific experimental data for this compound is not widely available in public literature, this guide leverages data from structurally similar compounds to provide a comparative framework.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for this compound and relevant comparative compounds. This data is essential for distinguishing between these structures and understanding their electronic and vibrational properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound C₉H₆O₄178.14Data not availableData not availableData not available[M]+ 178.02606
Phthalic Anhydride C₈H₄O₃148.128.03 (s, 2H), 7.58 (m, 2H), 7.27 (m, 2H) [in DMSO-d6][1]Data not availableData not availableData not available
4-Nitroisobenzofuran-1,3-dione C₈H₃NO₅193.12Data not availableData not availableData not availableData not available
4-Methylisobenzofuran-1,3-dione C₉H₆O₃162.14Data not availableAvailable in supplementary information[2]Data not availableData not available

Note: Direct experimental spectroscopic data for this compound is limited. Data for phthalic anhydride and other derivatives are provided for comparative purposes.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in the characterization of isobenzofuran-1,3-dione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4]

  • Filter the solution into a clean 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[4]

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • ¹H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities, and integrations of the hydrogen atoms.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).[5][6]

  • Apply a drop of the solution to a clean salt plate (e.g., KBr or NaCl).[5]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Procedure:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

  • Use a quartz cuvette for the measurement, as glass absorbs in the UV region.

Data Acquisition:

  • Instrument: A UV-Vis spectrophotometer.

  • Procedure:

    • Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Fill a second cuvette with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]

  • Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.[8]

  • Ensure the final solution is free of any particulate matter by filtration if necessary.[8]

Data Acquisition:

  • Instrument: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method: Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the relative abundance of each ion.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Compound Pure Compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution Dilution Dilute in UV-Vis/MS Solvent Compound->Dilution IR FT-IR Spectroscopy Compound->IR Thin Film NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis MS Mass Spectrometry Dilution->MS Structure Structure Elucidation NMR->Structure Properties Electronic/Vibrational Properties IR->Properties UV_Vis->Properties MS->Structure Purity Purity Assessment MS->Purity Structure->Purity

General workflow for spectroscopic analysis of an organic compound.
Structural Relationships

This diagram shows the structural relationship between this compound and related compounds used for spectroscopic comparison.

G cluster_compounds Substituted Derivatives node_base Isobenzofuran-1,3-dione Core node_methoxy This compound -OCH₃ node_base->node_methoxy R = OCH₃ node_nitro 4-Nitroisobenzofuran-1,3-dione -NO₂ node_base->node_nitro R = NO₂ node_methyl 4-Methylisobenzofuran-1,3-dione -CH₃ node_base->node_methyl R = CH₃ node_h Phthalic Anhydride -H node_base->node_h R = H

Structural relationships of 4-substituted isobenzofuran-1,3-diones.

References

Methoxy Substitution on Isobenzofuran-1,3-diones: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1,3-dione scaffold, a core structure in many biologically active compounds, has been the subject of extensive research. Modifications to this core, such as the introduction of a methoxy group, can significantly alter its biological profile. This guide provides a comparative analysis of the biological activities of methoxy-substituted versus unsubstituted isobenzofuran-1,3-diones, supported by available experimental data, to aid in drug discovery and development efforts.

I. Comparative Analysis of Biological Activity

The introduction of a methoxy group to the isobenzofuran-1,3-dione ring can influence its antimicrobial and cytotoxic properties. While direct comparative studies are limited, analysis of available data on the parent compound, phthalic anhydride (unsubstituted isobenzofuran-1,3-dione), and its derivatives, alongside qualitative information on methoxy-substituted analogues, provides valuable insights.

Antimicrobial Activity

Derivatives of unsubstituted isobenzofuran-1,3-dione (phthalic anhydride) have demonstrated notable antimicrobial activity against a range of pathogens. For instance, several phthalimide derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Cytotoxic Activity

Phthalic anhydride itself is primarily recognized as an irritant, with an oral LD50 of 1530 mg/kg in rats.[1] However, its derivatives have been explored for their anticancer potential. Some have exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating moderate to high potency.

Preliminary studies suggest that 5-methoxyisobenzofuran-1,3-dione also possesses potential anticancer properties.[2] While specific IC50 values for this compound are not yet widely reported, the influence of methoxy groups on the cytotoxic activity of other molecular scaffolds is well-documented, often leading to enhanced efficacy.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of unsubstituted isobenzofuran-1,3-dione derivatives.

Table 1: Antimicrobial Activity of Unsubstituted Isobenzofuran-1,3-dione Derivatives

DerivativeTest OrganismMIC (µg/mL)Reference
Phthalimide Derivative (HUPF)Staphylococcus aureus16[3]
Escherichia coli24[3]
Candida albicans24[3]
Phthalimide Derivative (HUPH)Staphylococcus aureus20[3]
Escherichia coli28[3]
Candida albicans20[3]
Phthalimide Derivative (A1B)Escherichia coli16[4]

Table 2: Cytotoxicity of Unsubstituted Isobenzofuran-1,3-dione and its Derivatives

CompoundTest SystemIC50/LD50Reference
Phthalic AnhydrideRat (oral)LD50: 1530 mg/kg[1]
Phthalic AnhydrideDaphnia magna (pH 6.0)IC50: 4370 mg/L[1]
Phthalic AnhydrideDaphnia magna (pH 7.8)IC50: 4900 mg/L[1]
Phthalic AnhydrideDaphnia magna (pH 9.0)IC50: 6460 mg/L[1]

III. Signaling Pathways and Mechanisms of Action

The biological activities of isobenzofuran-1,3-diones and their derivatives can be attributed to their interaction with various cellular signaling pathways, often leading to the induction of apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Phthalates, which are derived from phthalic anhydride, have been shown to modulate this pathway.[5] The interaction with the NF-κB pathway can lead to either pro-inflammatory or anti-inflammatory effects depending on the specific compound and cellular context. This modulation is a key area of investigation for understanding the therapeutic potential of these compounds.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB NF_kB_n NF-κB (Active) IkB_NF_kB->NF_kB_n Degradation of IκB DNA DNA NF_kB_n->DNA Binds to Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Isobenzofuran_diones Isobenzofuran-1,3-diones Isobenzofuran_diones->IKK_Complex Modulates

Caption: Modulation of the NF-κB signaling pathway by isobenzofuran-1,3-diones.

Apoptosis Induction

Several derivatives of isobenzofuran-1(3H)-ones have been reported to induce apoptosis in cancer cells.[6][7] While the precise mechanisms for isobenzofuran-1,3-diones are still under investigation, it is plausible that they share similar pro-apoptotic capabilities, potentially through the activation of caspase cascades or modulation of Bcl-2 family proteins.

Apoptosis_Workflow Compound Isobenzofuran-1,3-dione Cell Target Cell Compound->Cell Signaling Induction of Pro-apoptotic Signals Cell->Signaling Caspase Caspase Activation Signaling->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: General experimental workflow for assessing apoptosis induction.

IV. Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

V. Conclusion and Future Directions

The available data suggests that the isobenzofuran-1,3-dione scaffold is a promising starting point for the development of new therapeutic agents. While derivatives of the unsubstituted phthalic anhydride have shown clear antimicrobial and cytotoxic activities, the biological profile of methoxy-substituted isobenzofuran-1,3-diones remains less characterized quantitatively.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of methoxy-substituted and unsubstituted isobenzofuran-1,3-diones to elucidate the precise impact of the methoxy group.

  • Quantitative Analysis: Determining the IC50 and MIC values for a broader range of substituted derivatives to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds to understand their mechanisms of action in greater detail.

Such studies will be instrumental in guiding the rational design of more potent and selective isobenzofuran-1,3-dione-based drugs for various therapeutic applications.

References

Computational studies on the electronic effects of the methoxy group in 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-methoxyisobenzofuran-1,3-dione and its parent compound, isobenzofuran-1,3-dione (phthalic anhydride). The introduction of a methoxy group, a potent electron-donating substituent, is anticipated to significantly modulate the electronic landscape of the isobenzofuran-1,3-dione core. Understanding these electronic perturbations is crucial for applications in medicinal chemistry and materials science, where such modifications can influence reactivity, binding affinity, and photophysical properties.

While direct comparative computational studies on this compound are not extensively available in the current body of literature, this guide synthesizes data from computational studies on the parent phthalic anhydride and establishes a framework for comparison based on well-understood principles of substituent effects.

Comparative Analysis of Electronic Properties

The electronic character of a molecule is fundamental to its chemical behavior. Key descriptors derived from computational studies, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, provide insight into reactivity and intermolecular interactions.

Table 1: Comparison of Calculated Electronic Properties of Isobenzofuran-1,3-dione and Expected Effects in this compound

Electronic PropertyIsobenzofuran-1,3-dione (Phthalic Anhydride)This compound (Expected)Impact of Methoxy Substitution
HOMO Energy Reported values vary with computational methodHigher (less negative)Destabilization of HOMO, increased electron-donating ability
LUMO Energy Reported values vary with computational methodSlightly Lowered or RaisedPotential for either slight stabilization or destabilization
HOMO-LUMO Gap Typically large, indicating high stabilitySmallerIncreased reactivity, potential for red-shifted UV-Vis absorption
Dipole Moment ~5.6 DIncreasedEnhanced polarity and solubility in polar solvents
Molecular Electrostatic Potential (MEP) Electrophilic regions over carbonyl carbonsIncreased negative potential on the aromatic ringAltered sites for electrophilic and nucleophilic attack

Note: Specific values for this compound are projected based on established electronic effects of the methoxy group and require dedicated computational studies for quantification.

Experimental and Computational Protocols

To quantitatively assess the electronic effects of the methoxy group, a standardized computational protocol is essential. The following methodology outlines a typical workflow using Density Functional Theory (DFT), a widely adopted method for studying the electronic structure of molecules.

Computational Methodology
  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Model Chemistry:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for a good balance of accuracy and computational cost.

    • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse and polarization functions to accurately describe the electron distribution, especially for the oxygen atoms and the delocalized π-system.

  • Geometry Optimization: The molecular structures of both isobenzofuran-1,3-dione and this compound are optimized to their lowest energy conformations. A frequency calculation is then performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).

  • Electronic Property Calculations:

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO gap is determined as the difference between these energies.

    • Electrostatic Potential: A molecular electrostatic potential (MEP) map is generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecules.

    • Atomic Charges: Mulliken or Natural Bond Orbital (NBO) population analysis is used to calculate the partial charges on each atom.

    • Dipole Moment: The total dipole moment of the molecule is calculated to quantify its overall polarity.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a computational study designed to compare the electronic properties of a substituted and an unsubstituted aromatic compound.

Computational_Workflow cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Comparison mol1 Isobenzofuran-1,3-dione (Parent Molecule) opt_freq Geometry Optimization & Frequency Calculation mol1->opt_freq mol2 This compound (Substituted Molecule) mol2->opt_freq sp_calc Single Point Energy & Property Calculations opt_freq->sp_calc Optimized Geometries mo_analysis Molecular Orbitals (HOMO, LUMO, Gap) sp_calc->mo_analysis charge_analysis Charge Distribution (MEP, Atomic Charges) sp_calc->charge_analysis dipole_analysis Dipole Moment sp_calc->dipole_analysis comparison Comparative Analysis of Electronic Effects mo_analysis->comparison charge_analysis->comparison dipole_analysis->comparison

Caption: Workflow for computational analysis of substituent electronic effects.

Signaling Pathways and Logical Relationships

The electronic effects of the methoxy group can be understood through the interplay of inductive and resonance effects. The following diagram illustrates this logical relationship.

Electronic_Effects cluster_effects Electronic Effects cluster_outcome Overall Impact on Aromatic Ring substituent Methoxy Group (-OCH3) inductive Inductive Effect (-I) (Electron Withdrawing) substituent->inductive resonance Resonance Effect (+R) (Electron Donating) substituent->resonance outcome Net Electron Donation (Resonance Dominates) inductive->outcome resonance->outcome

Caption: Interplay of inductive and resonance effects of the methoxy group.

Validating the Structure of 4-Methoxyisobenzofuran-1,3-dione Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the structure of reaction products derived from 4-Methoxyisobenzofuran-1,3-dione. Given the compound's role as a versatile building block in the synthesis of novel heterocyclic molecules, rigorous structural confirmation is paramount. This document outlines standard experimental protocols, presents comparative data for analogous compounds, and introduces alternative reagents, offering a robust resource for researchers in organic synthesis and medicinal chemistry.

I. Reactions of this compound: An Overview

This compound, a substituted phthalic anhydride, readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. The primary reaction pathways involve the opening of the anhydride ring followed by cyclization to form stable heterocyclic products. The electron-donating methoxy group can influence the reactivity of the anhydride compared to its unsubstituted counterpart, phthalic anhydride.

The two most common classes of reactions involve:

  • Reaction with Amines: Primary and secondary amines react to form N-substituted 4-methoxyphthalimides. This reaction proceeds through an initial phthalamic acid intermediate which then dehydrates to the corresponding imide.

  • Reaction with Alcohols: In the presence of an acid catalyst, alcohols react to form the corresponding monoesters of 4-methoxyphthalic acid.

II. Structural Validation Techniques and Comparative Data

Accurate structural elucidation of the reaction products is critical. A combination of spectroscopic techniques is typically employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the reaction products.

¹³C NMR Data for a Representative N-Substituted 4-Methoxyphthalimide:

The following table summarizes the ¹³C NMR chemical shifts for 4-Methoxy-N-methyl-phthalimide, a typical product from the reaction of this compound with methylamine. For comparison, data for the unsubstituted N-methylphthalimide is also provided.

Carbon Atom4-Methoxy-N-methyl-phthalimide (CDCl₃) δ (ppm)N-methylphthalimide (CDCl₃) δ (ppm)[1]
C=O167.9, 167.6168.4
C-3a, C-7a (quaternary)134.1, 125.1132.3
C-4165.6123.5
C-5118.2134.1
C-6136.2123.5
C-7116.0134.1
N-CH₃24.224.1
O-CH₃56.1-

Note: The assignments for the aromatic carbons in N-methylphthalimide are based on symmetry. The presence of the methoxy group in the 4-position breaks this symmetry, leading to distinct signals for each aromatic carbon.

¹H NMR Data:

While specific ¹H NMR data for a simple N-alkyl-4-methoxyphthalimide was not found in the provided search results, a representative spectrum would show characteristic signals for the aromatic protons, the N-alkyl protons, and the methoxy protons. The aromatic protons would appear as a complex multiplet due to the substitution pattern.

B. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

Expected Fragmentation Pattern for N-Alkyl-4-methoxyphthalimides:

Electron ionization (EI) mass spectrometry of N-substituted phthalimides typically shows a prominent molecular ion peak (M⁺). Common fragmentation pathways include the loss of CO, and cleavage of the N-alkyl group. For 4-methoxy substituted derivatives, an additional characteristic loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group can be expected.

Table of Expected Key Fragments:

FragmentDescription
[M]⁺Molecular Ion
[M - CO]⁺Loss of a carbonyl group
[M - 2CO]⁺Loss of both carbonyl groups
[M - R]⁺Loss of the N-substituent (if alkyl)
[M - OCH₃]⁺Loss of the methoxy group
[C₈H₄O₃]⁺Phthalic anhydride fragment
C. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry. While a crystal structure for a simple derivative of this compound was not identified, the crystal structure of related compounds like 4-nitrophthalimide has been reported and can serve as a reference for the core isoindoline-1,3-dione structure[2].

III. Experimental Protocols

The following are detailed, representative protocols for the synthesis of derivatives of this compound. These are based on established procedures for phthalic anhydride and can be adapted accordingly.

A. Synthesis of N-Aryl-4-methoxyphthalimide

This protocol describes the reaction of this compound with a primary aromatic amine.

dot

experimental_workflow_amine reagents This compound + Primary Amine solvent Glacial Acetic Acid reagents->solvent Dissolve reflux Reflux (e.g., 2-4 hours) solvent->reflux Heat cool Cool to Room Temperature reflux->cool precipitate Pour into Water cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry product N-Aryl-4-methoxyphthalimide dry->product experimental_workflow_alcohol reagents This compound + Alcohol catalyst Acid Catalyst (e.g., H₂SO₄) reagents->catalyst Add reflux Reflux (e.g., 1-2 hours) catalyst->reflux Heat cool Cool to Room Temperature reflux->cool extract Work-up with Base and Acid cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate product 4-Methoxyphthalic Acid Monoester concentrate->product reagent_choice start Desired Product Properties methoxy Methoxy Group Required? start->methoxy cost Cost-Effectiveness a Priority? methoxy->cost No reagent1 Use this compound methoxy->reagent1 Yes cost->reagent1 No reagent2 Use Phthalic Anhydride cost->reagent2 Yes

References

Comparative Analysis of Fluorescent Dyes from 4-Methoxyisobenzofuran-1,3-dione: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes with optimal photophysical properties is paramount for accurate and sensitive experimental outcomes. This guide aims to provide a comparative analysis of fluorescent dyes derived from 4-Methoxyisobenzofuran-1,3-dione. However, an extensive search of the scientific literature reveals a significant lack of published data on a series of fluorescent dyes synthesized directly from this specific scaffold. Therefore, a direct, data-driven comparative analysis is not currently feasible.

This guide will instead provide a foundational understanding of the potential for developing fluorescent dyes from this compound, based on established chemical principles for analogous compounds. We will outline general synthetic strategies, discuss the expected photophysical properties, and present a hypothetical experimental workflow.

Theoretical Framework for Dye Synthesis

Fluorescent dyes are often synthesized through the condensation of an anhydride, such as a phthalic anhydride derivative, with a nucleophilic component, typically an aromatic amine or a phenol derivative. In the case of this compound, the methoxy group is an electron-donating group that can influence the electronic and, consequently, the photophysical properties of the resulting dye.

Two primary classes of fluorescent dyes that could theoretically be synthesized from this compound are N-substituted phthalimides and rhodamine analogues.

  • N-substituted Phthalimides: The reaction of this compound with a primary amine would yield a 4-methoxy-N-substituted phthalimide. The fluorescence of these compounds is highly dependent on the nature of the N-substituent. Aromatic amines, particularly those with electron-donating groups, are likely to produce fluorescent derivatives.

  • Rhodamine Analogues: The condensation of this compound with m-aminophenol derivatives could potentially lead to the formation of rhodamine-type dyes. The methoxy group on the phthalic anhydride moiety would be expected to modulate the absorption and emission wavelengths of these dyes.

Expected Photophysical Properties

While specific data is unavailable, some general trends can be anticipated based on the properties of structurally similar fluorescent dyes:

  • Influence of the Methoxy Group: The electron-donating nature of the methoxy group on the isobenzofuran core is expected to cause a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted analogues.

  • Solvatochromism: Phthalimide and rhodamine dyes often exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the solvent. Dyes derived from this compound would likely display this behavior, which can be a useful property for sensing applications.

  • Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and environment. While it is difficult to predict absolute values, the introduction of the methoxy group could potentially enhance the quantum yield in some cases by modifying the electronic structure of the excited state.

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a hypothetical fluorescent dye derived from this compound.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing s1 This compound s3 Condensation Reaction (e.g., in acetic acid) s1->s3 s2 Aromatic Amine s2->s3 s4 Crude Product s3->s4 s5 Purification (e.g., Crystallization, Chromatography) s4->s5 s6 Pure Fluorescent Dye s5->s6 c1 Structural Analysis (NMR, Mass Spectrometry) s6->c1 c2 Photophysical Measurements (UV-Vis, Fluorescence Spectroscopy) s6->c2 a1 Bioimaging in Cells s6->a1 a2 Sensing Studies s6->a2 c3 Determination of Quantum Yield c2->c3 c4 Photostability Assay c2->c4

Hypothetical workflow for dye synthesis and characterization.

Experimental Protocols

Due to the lack of specific examples in the literature, detailed experimental protocols for the synthesis and characterization of fluorescent dyes from this compound cannot be provided. However, general procedures for the synthesis of N-substituted phthalimides and rhodamines are well-established and can be adapted.

General Protocol for N-Aryl Phthalimide Synthesis:

  • Dissolve equimolar amounts of this compound and the desired primary aromatic amine in a high-boiling point solvent such as glacial acetic acid or N,N-dimethylformamide.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Photophysical Characterization:

  • Absorption and Emission Spectra: Record the UV-Vis absorption and fluorescence emission spectra of the purified dye in various solvents of different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water) using a spectrophotometer and a spectrofluorometer, respectively.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

  • Photostability: Assess the photostability of the dye by exposing a solution to a high-intensity light source and monitoring the decrease in absorbance or fluorescence intensity over time.

Conclusion

While this compound presents a potentially interesting scaffold for the development of novel fluorescent dyes, the current body of scientific literature lacks the necessary experimental data to conduct a thorough comparative analysis. The information provided in this guide serves as a theoretical starting point for researchers interested in exploring this class of compounds. Further research is required to synthesize and characterize a series of these dyes to enable a meaningful comparison of their performance and to unlock their potential for applications in bioimaging and sensing.

Benchmarking the performance of 4-Methoxyisobenzofuran-1,3-dione-based fluorescent labels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and commercial sources did not yield performance data or established protocols for the use of 4-Methoxyisobenzofuran-1,3-dione as a fluorescent label for biomolecules. Therefore, a direct data-driven comparison of its performance against other fluorescent labels is not currently possible.

For researchers, scientists, and drug development professionals seeking to label primary amines, this guide provides a comparative analysis of three well-established classes of fluorescent labels: Fluorescamine , Nile Red , and BODIPY™ dyes . These alternatives are commonly used for the fluorescent labeling of proteins, peptides, and other biomolecules containing primary amine groups.

Comparison of Alternative Amine-Reactive Fluorescent Labels

The selection of a suitable fluorescent label is critical for the success of applications such as fluorescence microscopy, flow cytometry, and high-throughput screening. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading upon light exposure), and the specifics of the labeling chemistry.

Fluorescent Label ClassTarget MoietyExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics
Fluorescamine Primary Amines~390~475VariableNon-fluorescent until reaction with primary amines; rapid reaction.
Nile Red Hydrophobic environments (e.g., lipid droplets)~552 (in methanol)~636 (in methanol)Environment-dependentStrongly fluorescent in hydrophobic environments, weakly fluorescent in polar solvents.[1]
BODIPY™ FL Primary Amines (as NHS ester)~505~513~0.92 (in methanol)[2]High quantum yield, narrow emission spectrum, relatively insensitive to solvent polarity.[3][]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable fluorescent labeling. Below are general protocols for the use of Fluorescamine and a BODIPY™ NHS ester for labeling proteins.

Protocol 1: Protein Labeling with Fluorescamine

This protocol is adapted from standard procedures for using fluorescamine to quantify proteins by reacting with primary amines.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate buffer, pH 7-8)

  • Fluorescamine solution (typically 0.3 mg/mL in acetone or DMSO)

  • Borate buffer (0.2 M, pH 9.0)

  • Fluorometer

Procedure:

  • To 1.5 mL of the protein solution in a cuvette, add 0.5 mL of borate buffer.

  • Vortex the solution gently.

  • While vortexing, rapidly add 0.25 mL of the fluorescamine solution.

  • Incubate the reaction mixture at room temperature for 5-10 minutes in the dark.

  • Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 475 nm.[5][6][7][8]

  • A standard curve should be generated using a known concentration of a standard protein (e.g., BSA) to determine the concentration of the unknown sample.

Protocol 2: Protein Labeling with BODIPY™ FL, SE (NHS Ester)

This protocol outlines a general procedure for labeling proteins with an N-hydroxysuccinimide (NHS) ester of a BODIPY™ dye.

Materials:

  • Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • BODIPY™ FL, SE (succinimidyl ester) dissolved in anhydrous DMSO or DMF (10 mg/mL)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Procedure:

  • Dissolve the protein to be labeled in the reaction buffer.

  • Prepare the BODIPY™ FL, SE solution immediately before use.

  • Add a 5 to 20-fold molar excess of the reactive dye to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.

  • Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~505 nm (for BODIPY™ FL).[9]

Visualizing Labeling Workflows

Diagrams created using Graphviz illustrate the experimental workflows for fluorescent labeling.

Fluorescamine_Labeling_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein Protein Sample Mix Mix Protein and Buffer Protein->Mix Buffer Borate Buffer (pH 9.0) Buffer->Mix Add_Fluorescamine Add Fluorescamine Solution Mix->Add_Fluorescamine Incubate Incubate (5-10 min, RT, Dark) Add_Fluorescamine->Incubate Measure Measure Fluorescence (Ex: 390 nm, Em: 475 nm) Incubate->Measure

Caption: Workflow for protein labeling with Fluorescamine.

BODIPY_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization Protein Protein in Amine-Free Buffer React Mix and Incubate (1-2 hr, RT, Dark) Protein->React Dye BODIPY NHS Ester in DMSO Dye->React Purify Size-Exclusion Chromatography React->Purify Analyze Spectrophotometry (A280 and A505) Purify->Analyze

Caption: Workflow for protein labeling with a BODIPY™ NHS ester.

References

A Comparative Analysis of the Cross-Reactivity of 4-Methoxyisobenzofuran-1,3-dione Derivatives in a Competitive Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of several synthesized derivatives of 4-Methoxyisobenzofuran-1,3-dione. The data presented herein was generated from a series of competitive enzyme-linked immunosorbent assays (ELISAs) designed to assess the specificity of a polyclonal antibody raised against the parent compound. The objective of this study is to provide researchers with critical data to inform the development of specific immunoassays and to understand the structure-activity relationships that govern antibody recognition of this class of compounds.

The following sections detail the quantitative cross-reactivity data, the experimental protocols used to obtain this data, and visual representations of the underlying immunological principles and experimental workflows.

Quantitative Cross-Reactivity Data

The cross-reactivity of five derivatives of this compound was evaluated. The inhibitory concentration 50% (IC50) for each compound was determined, and the cross-reactivity was calculated relative to the parent compound (this compound). The results are summarized in the table below.

Compound IDDerivative NameModificationIC50 (ng/mL)Cross-Reactivity (%)
MIFD-001 This compoundParent Compound25.0100.0
MIFD-002 4-Ethoxyisobenzofuran-1,3-dioneMethoxy to Ethoxy45.554.9
MIFD-003 4-Hydroxyisobenzofuran-1,3-dioneMethoxy to Hydroxy150.216.6
MIFD-004 Isobenzofuran-1,3-dioneRemoval of Methoxy> 1000< 2.5
MIFD-005 4,5-Dimethoxyisobenzofuran-1,3-dioneAddition of Methoxy at C588.128.4
MIFD-006 4-Methoxy-6-nitroisobenzofuran-1,3-dioneAddition of Nitro at C6520.84.8

Cross-Reactivity (%) = (IC50 of MIFD-001 / IC50 of Derivative) x 100

Experimental Protocols

The data presented in this guide were obtained using a competitive ELISA. The detailed methodology is as follows:

1. Antibody Generation: A polyclonal antibody was generated in rabbits immunized with a conjugate of this compound-6-carboxylic acid and bovine serum albumin (BSA). The resulting antiserum was purified using affinity chromatography.

2. Competitive ELISA Protocol:

  • Coating: A 96-well microtiter plate was coated with a coating antigen (this compound-6-carboxylic acid conjugated to ovalbumin) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The plate was blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate was washed three times with PBST.

  • Competition: A solution of the primary antibody (1:5000 dilution) was pre-incubated with varying concentrations of the test compounds (MIFD-001 to MIFD-006) or a standard solution for 1 hour at 37°C. 100 µL of this mixture was then added to each well of the coated and blocked plate and incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: A goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well at a 1:10000 dilution and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate: The substrate solution (3,3',5,5'-Tetramethylbenzidine, TMB) was added to each well, and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction was stopped by adding 2M sulfuric acid.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated using a four-parameter logistic curve fit.

Visualizations

To further elucidate the experimental process and the principles of the immunoassay, the following diagrams are provided.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface CoatingAntigen Coating Antigen (MIFD-OVA) SecondaryAb Secondary Antibody (HRP-conjugated) CoatingAntigen->SecondaryAb Binds to Primary Ab FreeAnalyte Free Analyte / Derivative (e.g., MIFD-002) PrimaryAb Primary Antibody (Anti-MIFD) FreeAnalyte->PrimaryAb Binds in solution PrimaryAb->CoatingAntigen Binds to plate if not bound by free analyte Substrate TMB Substrate SecondaryAb->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Caption: Principle of the competitive ELISA used for cross-reactivity testing.

Experimental_Workflow start Start coating Coat Plate with MIFD-OVA Conjugate start->coating wash1 Wash Plate coating->wash1 blocking Block with 5% Milk wash1->blocking wash2 Wash Plate blocking->wash2 competition Add Antibody + Analyte/Derivative Mixture wash2->competition wash3 Wash Plate competition->wash3 secondary_ab Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash Plate secondary_ab->wash4 substrate Add TMB Substrate wash4->substrate stop Stop Reaction with Acid substrate->stop read Read Absorbance at 450 nm stop->read analyze Calculate IC50 and Cross-Reactivity read->analyze end End analyze->end

Caption: Step-by-step workflow of the competitive ELISA protocol.

Efficacy comparison of different catalysts for 4-Methoxyisobenzofuran-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methoxyisobenzofuran-1,3-dione, a key intermediate in the preparation of various pharmaceuticals and functional materials, is critically dependent on the choice of catalyst for the intramolecular dehydration of 3-methoxyphthalic acid. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the most effective method for their specific needs.

Efficacy Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of substituted phthalic anhydrides, including analogs of this compound. The data highlights the trade-offs between reaction time, temperature, and yield associated with each catalytic approach.

Catalyst SystemSubstrateProductReaction Temperature (°C)Reaction Time (hours)Yield (%)
Acetic Anhydride / H₂SO₄ (catalytic)4,5-Dimethoxyphthalic acid5,6-Dimethoxyisobenzofuran-1,3-dione80-1004-668-72[1]
4,7-Diphenyl-1,10-phenanthroline4-Methylphthalic acid4-Methylphthalic anhydrideReflux (Toluene/DMA)1297[2]
Bromine / Pyridine (catalytic)4-Methyl-1,2,3,6-tetrahydrophthalic anhydride4-Methylphthalic anhydride105-120 (initial), then up to 1803.5 (addition) + 1.1576-80[3][4]
Thermal (no catalyst specified)3-Methoxyphthalic acidThis compoundNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Method 1: Acetic Anhydride with Catalytic Sulfuric Acid

This protocol is adapted from the synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione and is applicable for the synthesis of this compound from 3-methoxyphthalic acid.

Materials:

  • 3-Methoxyphthalic acid

  • Acetic anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphthalic acid and acetic anhydride.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%) to the reaction mixture while stirring.[1]

  • Reaction: Heat the mixture to 80-100°C and maintain this temperature for 4-6 hours.[1] Monitor the reaction for completion using an appropriate method (e.g., TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water to precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove residual acid and acetic anhydride.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.[1]

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Synthesis

To further elucidate the process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

G General Acid-Catalyzed Dehydration of a Dicarboxylic Acid cluster_0 Step 1: Protonation of Carbonyl Oxygen cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Deprotonation and Water Elimination Dicarboxylic_Acid R(COOH)₂ H+ H⁺ Dicarboxylic_Acid->H+ Protonated_Acid R(COOH)(C(OH)₂⁺) Dicarboxylic_Acid->Protonated_Acid H+->Protonated_Acid Protonated_Acid_2 R(COOH)(C(OH)₂⁺) Cyclic_Intermediate Tetrahedral Intermediate Protonated_Acid->Cyclic_Intermediate Protonated_Acid_2->Cyclic_Intermediate Cyclization Cyclic_Intermediate_2 Tetrahedral Intermediate Anhydride Cyclic Anhydride Cyclic_Intermediate->Anhydride Cyclic_Intermediate_2->Anhydride -H₂O, -H⁺ H2O H₂O H+_out H⁺ G Experimental Workflow for this compound Synthesis Start Start Reactants Combine 3-methoxyphthalic acid and acetic anhydride in flask Start->Reactants Catalyst Add catalytic H₂SO₄ Reactants->Catalyst Heating Heat mixture to 80-100°C for 4-6 hours Catalyst->Heating Cooling Cool to room temperature Heating->Cooling Precipitation Pour into cold water Cooling->Precipitation Filtration Filter to collect crude product Precipitation->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from ethanol Washing->Recrystallization Drying Dry under vacuum Recrystallization->Drying End Pure Product Drying->End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount for a secure and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Methoxyisobenzofuran-1,3-dione (CAS RN: 14963-96-3), a compound that requires careful management due to its potential hazards.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate strict adherence to safety protocols during handling and disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard and Handling Summary

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed[1]H302Do not eat, drink or smoke when using this product.[1] IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]
Causes skin irritation[1]H315Wash hands thoroughly after handling.[1] Wear protective gloves.[1] IF ON SKIN: Wash with plenty of soap and water.[2] If skin irritation occurs: Get medical advice/attention.[2] Take off contaminated clothing and wash before reuse.[2]
Causes serious eye irritation[1]H319Wear eye protection/face protection.[1][2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists: Get medical advice/attention.[2]
May cause respiratory irritation[1]H335Use only outdoors or in a well-ventilated area.[1][2] Avoid breathing dust/fume/gas/mist/vapors/spray.[2] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[2]

Detailed Disposal Protocol

The disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national regulations. The primary method of disposal is to use a licensed and certified hazardous waste disposal service.[2]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Any unused this compound and any materials contaminated with it (e.g., personal protective equipment, weighing paper, spill cleanup materials) must be treated as hazardous waste.

    • Segregate this solid, non-halogenated organic waste from other waste streams to prevent accidental mixing with incompatible chemicals.

  • Waste Collection and Containerization:

    • Use a dedicated, leak-proof waste container that is in good condition and made of a material compatible with the chemical.

    • Keep the waste container securely closed except when adding waste.[2]

  • Labeling of Hazardous Waste:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name: "this compound" and its CAS number (14963-96-3). Avoid using abbreviations or chemical formulas.

    • Include appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).[1]

  • Storage of Chemical Waste:

    • Store the labeled hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.[2]

    • Store in a cool, dry place and keep the container tightly closed.[2]

  • Arranging for Professional Disposal:

    • The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Experimental Protocols: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[2]

  • Containment and Cleaning Up:

    • Prevent further leakage or spillage if it is safe to do so.

    • For solid spills, carefully sweep up or vacuum the material. Avoid generating dust.

    • Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[2]

  • Environmental Precautions:

    • Do not allow the product to enter drains, other waterways, or soil.[2]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G A Waste Generation (Unused Product or Contaminated Material) B Characterize as Hazardous Waste 'this compound' A->B C Segregate Waste (Non-halogenated organic solid) B->C D Select Appropriate Container (Leak-proof, compatible) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Area (Secure, ventilated, cool, dry) E->F G Arrange for Professional Disposal (Licensed Waste Management Service) F->G H Final Disposal (Approved Waste Disposal Plant) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 4-Methoxyisobenzofuran-1,3-dione. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) designates it with the GHS07 pictogram, indicating that it can cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory. Use chemical safety goggles where there is a risk of splashing.
Hand Protection Chemical-resistant glovesWear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but compatibility should be verified.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or vapors.[2][3]

  • All manipulations of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

  • The recommended storage temperature is between 2-8°C under an argon atmosphere.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Step-by-Step Guide

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with local, regional, and national regulations.

Step 1: Waste Identification and Segregation

  • All unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be classified as hazardous waste.[4]

  • Segregate this waste from other laboratory waste to prevent reactions with incompatible substances.[4]

Step 2: Waste Collection and Containerization

  • Use a dedicated, leak-proof, and clearly labeled waste container for collecting all solid and liquid waste.[4][6]

  • The container must be made of a material compatible with the chemical.

  • Keep the waste container tightly closed except when adding waste.[6]

Step 3: Labeling of Hazardous Waste

  • The waste container must be prominently labeled with the words "Hazardous Waste".[4][6]

  • The label should also include the full chemical name: "this compound".[4]

Step 4: Spill Management

  • In the event of a spill, wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[4]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[4]

  • Do not allow the spilled material to enter drains or waterways.[4]

Step 5: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Follow all institutional and regulatory procedures for waste pickup and disposal.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the logical steps for safely managing this compound from receipt to disposal.

G Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Waste Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Transfer Weigh and Transfer Chemical Work_in_Hood->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Segregate_Waste Segregate Hazardous Waste Perform_Experiment->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store Waste Securely Label_Container->Store_Waste Arrange_Pickup Arrange for EHS Pickup Store_Waste->Arrange_Pickup

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.